RLX-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H19ClN4O4 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN4O4/c25-18-7-3-15(4-8-18)22-27-24(33-28-22)16-5-9-19(10-6-16)26-23(31)17-12-21(30)29(13-17)14-20-2-1-11-32-20/h1-11,17H,12-14H2,(H,26,31) |
InChI Key |
LTOAWFRZXVPHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RLX-33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of RLX-33, a novel small molecule modulator of the relaxin-3/RXFP3 system. The information is compiled from peer-reviewed scientific literature and patent filings, offering a detailed resource for researchers and drug development professionals.
Introduction to this compound and the Relaxin-3/RXFP3 System
This compound is a first-in-class, nonpeptide small molecule identified as a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3][4] The relaxin-3/RXFP3 system is a neuropeptide signaling pathway primarily expressed in the brain and implicated in a variety of physiological processes, including stress responses, appetite regulation, and reward-seeking behaviors.[1] As a G protein-coupled receptor (GPCR), RXFP3 represents an attractive therapeutic target for conditions such as metabolic syndrome, obesity, and substance use disorders.[1][5] this compound has emerged from high-throughput screening and subsequent structure-activity relationship studies as a promising lead compound for targeting this system.[1][6]
Mechanism of Action of this compound
This compound functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[5][7] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, relaxin-3. This binding event modulates the receptor's conformation in such a way that it reduces the affinity and/or efficacy of the agonist.[5]
The key aspects of this compound's mechanism of action are:
-
Antagonism of RXFP3: this compound inhibits the intracellular signaling cascades initiated by the binding of relaxin-3 to the RXFP3 receptor.[1]
-
Negative Allosteric Modulation: Further characterization has revealed that this compound acts as a NAM, causing a rightward shift in the agonist concentration-response curve and a depression of the maximal response, demonstrating insurmountable antagonism.[5]
-
Inhibition of Downstream Signaling: Specifically, this compound has been shown to block the relaxin-3-induced phosphorylation of ERK1/2, a key downstream signaling event in the MAPK pathway.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | hRXFP3-CHO | IC50 | 2.36 µM | [8] |
| GTPγS Binding | hRXFP3-CHO | IC50 | 3.07 µM | [8] |
| ERK1 Phosphorylation | - | IC50 | 7.82 µM | [3] |
| ERK2 Phosphorylation | - | IC50 | 13.86 µM | [3] |
| Selectivity | - | Fold Selectivity for RXFP3 | >50-fold | [8] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Rats
| Study | Animal Model | Dose & Administration | Key Finding | Reference |
| Pharmacokinetics | Male Wistar Rats | 10 mg/kg; IP | Good brain penetration, 99.8% plasma protein binding | [3] |
| Feeding Behavior | Male Wistar Rats | 10 mg/kg; IP | Blocked RXFP3 agonist-induced food intake | [1][3] |
| Alcohol Self-Administration | Male and Female Wistar Rats | 5 mg/kg; IP | Reduced alcohol self-administration | [7][9] |
| Alcohol Self-Administration | Alcohol-Preferring P Rats | 5 mg/kg; IP | Reduced alcohol self-administration in males | [7] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of the relaxin-3/RXFP3 system and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5.1. RXFP3 cAMP Assay
-
Cell Line: A stable Chinese Hamster Ovary (CHO-K1) cell line expressing human RXFP3 (hRXFP3) was used.
-
Methodology: The LANCE® Ultra kit was employed to detect cAMP accumulation in 384-well plates. This assay is based on the competition between a europium chelate-labeled cAMP tracer and unlabeled cAMP produced by the cells for binding to a specific antibody.
-
Procedure:
-
Cells were cultured and seeded into 384-well plates.
-
Cells were pre-incubated with varying concentrations of this compound.
-
The RXFP3 agonist (e.g., relaxin-3 or R3/I5) was added to stimulate the receptor.
-
The detection reagents from the LANCE® Ultra kit were added.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured. A decrease in signal indicates an increase in intracellular cAMP.
-
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
5.2. In Vivo Feeding Study
-
Animal Model: Male Wistar rats were used.
-
Methodology: The study was designed to assess the ability of this compound to block the orexigenic (appetite-stimulating) effects of an RXFP3-selective agonist.
-
Procedure:
-
Rats were habituated to the experimental conditions.
-
A baseline food intake was established.
-
On the test day, rats were pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.
-
After a set pre-treatment time, the RXFP3-selective agonist R3/I5 was administered (e.g., intracerebroventricularly).
-
Food intake was measured at regular intervals (e.g., hourly for 4 hours).
-
-
Data Analysis: Food intake between the this compound treated group and the vehicle control group was compared using appropriate statistical tests (e.g., ANOVA).[1]
5.3. Alcohol Self-Administration Study
-
Animal Models: Wistar rats and alcohol-preferring P rats were used.[7]
-
Methodology: This experiment aimed to evaluate the effect of this compound on voluntary alcohol consumption.
-
Procedure:
-
Rats were trained to self-administer alcohol in operant conditioning chambers.
-
A stable baseline of alcohol intake was achieved.
-
On test days, rats received an intraperitoneal injection of this compound (at various doses, e.g., 0, 5, 10, 20 mg/kg) or vehicle one hour prior to the self-administration session.[9]
-
The number of lever presses for alcohol and sucrose (B13894) (as a control for general reward) was recorded.
-
Locomotor activity was also monitored to assess for non-specific sedative effects.[7]
-
-
Data Analysis: The effect of different doses of this compound on alcohol and sucrose self-administration was analyzed using statistical methods such as repeated measures ANOVA.[9]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a compound like this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pharmacology of the relaxin-3/RXFP3 system, being the first small molecule antagonist and negative allosteric modulator with in vivo activity.[1][5] Its ability to modulate feeding and alcohol-seeking behaviors in preclinical models highlights the therapeutic potential of targeting the RXFP3 receptor.[1][7] Future research will likely focus on further lead optimization to improve upon the pharmacokinetic properties of this compound, such as its aqueous solubility and plasma-protein binding, to develop drug candidates with enhanced clinical potential for treating metabolic and substance use disorders.[1]
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 9. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
RLX-33: A Negative Allosteric Modulator of the Relaxin Family Peptide Receptor 3 (RXFP3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders. The development of selective modulators for this receptor is of significant interest. This technical guide provides a comprehensive overview of RLX-33, a first-in-class, small-molecule negative allosteric modulator (NAM) of RXFP3. This document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Introduction to this compound and RXFP3
The neuropeptide relaxin-3 is the endogenous ligand for RXFP3, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite regulation, and motivation.[1][2] this compound is a potent, selective, and blood-brain barrier-penetrant non-peptide antagonist of RXFP3.[1][3] It functions as a negative allosteric modulator, a class of ligands that bind to a site on the receptor distinct from the orthosteric site (the binding site of the endogenous ligand) to decrease the receptor's response to the agonist.[1] This mode of action offers potential therapeutic advantages, including a "ceiling effect" that may improve the safety profile of a drug.[4]
Quantitative Pharmacological Data of this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| cAMP Accumulation Assay | hRXFP3-CHO | IC₅₀ | 2.36 µM | [5] |
| GTPγS Binding Assay | hRXFP3-CHO | IC₅₀ | 3.07 µM | [5] |
| ERK1/2 Phosphorylation | - | IC₅₀ (ERK1) | 7.82 µM | [3] |
| ERK1/2 Phosphorylation | - | IC₅₀ (ERK2) | 13.86 µM | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference(s) |
| Cmax (Plasma) | 1401 | ng/mL | [1] |
| tmax (Plasma) | 0.5 | h | [1] |
| CL_F (Plasma) | 43.8 | mL/min/kg | [1] |
| t1/2 (Plasma) | 1.9 | h | [1] |
| AUCinf (Plasma) | 5352 | ng/mL·h | [1] |
| Cmax (Brain) | 1552 | ng/mL | [1][5] |
| tmax (Brain) | 2.0 | h | [1] |
| t1/2 (Brain) | 4.9 | h | [1] |
| Brain/Plasma Ratio | 2.3 | - | [1] |
| Plasma Protein Binding | 99.8 | % | [3] |
| Aqueous Solubility | < 1 | µM | [5] |
Table 3: In Vivo Efficacy of this compound in Rats
| Behavioral Model | Species/Strain | Doses (i.p.) | Key Finding | Reference(s) |
| RXFP3 Agonist-Induced Feeding | Male Wistar | 10 mg/kg | Attenuated R3/I5-induced food intake. | [1][3] |
| Alcohol Self-Administration | Male & Female Wistar | 5, 10, 20 mg/kg | Dose-dependently reduced alcohol self-administration. | [5][6] |
| Sucrose Self-Administration | Male & Female Wistar | 5, 10, 20 mg/kg | No significant effect. | [5][6] |
| Locomotor Activity | Male & Female Wistar | 5, 10, 20 mg/kg | No significant effect. | [5][6] |
RXFP3 Signaling Pathways and Modulation by this compound
RXFP3 is primarily coupled to inhibitory G proteins (Gαi/o).[2] Activation of RXFP3 by its endogenous ligand, relaxin-3, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7] Additionally, RXFP3 activation can stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) pathway.[7][8]
As a negative allosteric modulator, this compound binds to a topographically distinct site on the RXFP3 receptor. While it does not compete directly with relaxin-3 for binding at the orthosteric site, its presence reduces the efficacy of relaxin-3 in activating the downstream signaling cascades.[1] This results in an attenuation of the relaxin-3-induced inhibition of cAMP production and a reduction in ERK1/2 phosphorylation.[3]
Figure 1: RXFP3 signaling and modulation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard practices and published literature.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the forskolin-stimulated production of cAMP, a hallmark of Gαi/o-coupled receptor activation.
Materials:
-
hRXFP3-expressing Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
Relaxin-3 (or a selective agonist like R3/I5)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Culture hRXFP3-CHO cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 96- or 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of relaxin-3 (typically EC₈₀) and forskolin.
-
Pre-incubation with NAM: Remove culture medium and add the this compound dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist and Forskolin Stimulation: Add the relaxin-3 and forskolin solution to the wells.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membranes from hRXFP3-CHO cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
Relaxin-3
-
This compound
-
Scintillation cocktail and filter plates (e.g., GF/B)
Procedure:
-
Membrane Preparation: Prepare cell membranes from hRXFP3-CHO cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, relaxin-3 (at its EC₉₀), and varying concentrations of this compound in assay buffer.
-
Incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for a defined time (e.g., 60 minutes) at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the log concentration of this compound to determine the IC₅₀.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the modulation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
hRXFP3-CHO cells
-
Serum-free cell culture medium
-
Relaxin-3
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to confluency. Then, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound for a specified time.
-
Agonist Stimulation: Stimulate the cells with relaxin-3 (at its EC₈₀) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the log concentration of this compound to determine the IC₅₀.
Figure 2: General workflow for characterizing this compound.
Logical Framework for NAM Classification
Figure 3: Logical deduction of this compound's mechanism.
Conclusion and Future Directions
This compound represents a significant advancement in the development of pharmacological tools to probe the function of the relaxin-3/RXFP3 system. Its characterization as a negative allosteric modulator with good brain penetrance and in vivo efficacy makes it a valuable lead compound for the development of novel therapeutics.[1][4] Future research will likely focus on optimizing the potency and pharmacokinetic properties of the this compound scaffold to develop clinical candidates for the treatment of alcohol use disorder and other neuropsychiatric conditions.[5][6] The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
RLX-33: A Technical Guide to its Structure, Chemical Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLX-33 is a pioneering, nonpeptide small molecule antagonist of the relaxin family peptide receptor 3 (RXFP3).[1][2][3] This document provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of this compound. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly those focused on GPCR-mediated signaling pathways implicated in neuropsychiatric and metabolic disorders. The information presented herein is compiled from publicly available scientific literature and databases, with a focus on providing detailed experimental context and data-driven insights.
Chemical Structure and Properties
This compound, with the IUPAC name N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, is a novel chemical entity identified through high-throughput screening.[4][5] Its discovery marked a significant advancement in the study of the relaxin-3/RXFP3 system, which had previously been limited to peptide-based ligands.[2]
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | PubChem[4] |
| Molecular Formula | C24H19ClN4O4 | PubChem[4] |
| Molecular Weight | 462.9 g/mol | PubChem[4] |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)CC5=CC=CO5)Cl | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
| InChI Key | LTOAWFRZXVPHAJ-UHFFFAOYSA-N | PubChem[4] |
| ChEMBL ID | CHEMBL5207128 | PubChem[4] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Purity | 99.82% | Sigma-Aldrich[5] |
| Hydrogen Bond Acceptors | 6 | GPCRdb[6] |
| Hydrogen Bond Donors | 1 | GPCRdb[6] |
| Rotatable Bonds | 6 | GPCRdb[6] |
| Aqueous Solubility | <1 μM | Journal of Medicinal Chemistry[2] |
| Storage Temperature | -20°C to -80°C | Sigma-Aldrich[5] |
Pharmacological Profile
This compound is a selective antagonist of the RXFP3 receptor, a G protein-coupled receptor (GPCR).[1][2] The relaxin-3/RXFP3 system is a key regulator of various physiological processes, including stress responses, appetite, and motivation.[2][7]
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[7] It inhibits the signaling cascade initiated by the binding of the endogenous ligand, relaxin-3. The RXFP3 receptor is coupled to the Gi/o family of G proteins.[1][8] Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][8] this compound antagonizes this effect, thereby blocking the downstream cellular responses.
References
- 1. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
In Vivo Blood-Brain Barrier Penetration of RLX-33: A Technical Guide
This technical guide provides an in-depth overview of the in vivo blood-brain barrier (BBB) penetration and associated pharmacological characteristics of RLX-33, a first-in-class, small molecule, brain-penetrant relaxin family peptide 3 (RXFP3) receptor negative allosteric modulator (NAM).[1][2] The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for central nervous system (CNS) disorders.
Quantitative Data on In Vivo BBB Penetration and Pharmacokinetics
This compound has been demonstrated to be a blood-brain barrier penetrant compound.[3][4] Its pharmacokinetic properties have been assessed in male Wistar rats following a single intraperitoneal (IP) administration.[3][5] The key quantitative data are summarized in the table below.
| Parameter | Value | Species/Model | Dosage | Reference |
| Brain Cmax | 1552 ng/mL | Male Wistar Rat | 10 mg/kg, single IP dose | [5] |
| Plasma Half-life (t½) | 1.9 hours | Male Wistar Rat | 10 mg/kg, single IP dose | [2] |
| Brain Half-life (t½) | 4.9 hours | Male Wistar Rat | 10 mg/kg, single IP dose | [2] |
| Plasma Protein Binding | 99.8% | Rat Plasma | N/A | [1][3][5] |
| Aqueous Solubility | < 1 µM | In vitro | N/A | [1][5] |
| P-glycoprotein (Pgp) Substrate | No (Efflux Ratio = 1.0) | In vitro (Caco-2 assay) | N/A | [1] |
| Clearance | 44 mL/min/kg | Male Wistar Rat | 10 mg/kg, single IP dose | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo and in vitro experiments to characterize the BBB penetration and pharmacological activity of this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol describes the assessment of this compound's pharmacokinetic profile, including its brain penetration, in male Wistar rats.
Objective: To determine the plasma and brain concentrations of this compound over time following a single intraperitoneal administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[3]
-
Standard laboratory equipment for IP injections and blood/tissue collection.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dose Formulation: Prepare a solution of this compound in the chosen vehicle to achieve the desired concentration for a 10 mg/kg dosage.[3][5]
-
Animal Dosing: Administer a single 10 mg/kg dose of the this compound formulation to male Wistar rats via intraperitoneal injection.[3][5]
-
Sample Collection: At various time points post-administration, collect blood samples and brain tissue.
-
Sample Processing:
-
Process blood samples to isolate plasma.
-
Homogenize brain tissue samples.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax, and half-life (t½) for both plasma and brain.[2][5]
In Vitro P-glycoprotein Substrate Assessment (Caco-2 Permeability Assay)
This in vitro assay was used to determine if this compound is a substrate for the P-glycoprotein (Pgp) efflux transporter, which is highly expressed at the BBB.[1]
Objective: To measure the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, expressing tight junctions and Pgp transporters.
-
Permeability Measurement:
-
Add this compound to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, sample the receiver compartment (B or A, respectively).
-
-
Quantification: Analyze the concentration of this compound in the receiver compartment samples.
-
Efflux Ratio Calculation: Calculate the apparent permeability coefficients for both directions (Papp A→B and Papp B→A). The efflux ratio is then determined (Papp B→A / Papp A→B). An efflux ratio of approximately 1.0 indicates that the compound is not a significant Pgp substrate.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the RXFP3 Receptor
This compound acts as a negative allosteric modulator of the RXFP3 receptor, a G protein-coupled receptor (GPCR).[1][2] It inhibits the activity of the endogenous agonist, relaxin-3.[1] One of the downstream effects that is blocked is the phosphorylation of ERK1/2.[3][4]
Caption: this compound's antagonistic action on the RXFP3 signaling pathway.
Experimental Workflow for In Vivo BBB Penetration Assessment
The following diagram illustrates the logical flow of the in vivo pharmacokinetic study to determine the brain penetration of this compound.
Caption: Workflow for assessing in vivo BBB penetration of this compound.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
RLX-33: A Technical Overview of its Effects on Feeding Behavior and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
RLX-33 is a recently developed small-molecule, selective antagonist for the relaxin family peptide 3 receptor (RXFP3). The relaxin-3/RXFP3 system is a key neuromodulatory pathway implicated in the regulation of appetite, stress responses, and motivation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on feeding behavior and its potential metabolic implications. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to the Relaxin-3/RXFP3 System and this compound
The neuropeptide relaxin-3, primarily expressed in the nucleus incertus of the brainstem, is the endogenous ligand for the G protein-coupled receptor RXFP3.[1][2] This system is highly conserved and plays a significant role in neuroendocrine functions, including the control of feeding and metabolism.[2] Pharmacological activation of RXFP3 by relaxin-3 or selective agonists has been shown to be potently orexigenic, increasing food intake and body weight in rats.[3][4]
This compound is a first-in-class, nonpeptide, selective antagonist of RXFP3.[3][5] It possesses favorable pharmacokinetic properties for behavioral assessment, including the ability to penetrate the blood-brain barrier.[3][6] As an antagonist, this compound offers a valuable pharmacological tool to investigate the physiological roles of the relaxin-3/RXFP3 system and as a potential therapeutic agent for conditions characterized by dysregulated feeding, such as obesity and certain eating disorders.[3][4]
This compound and Feeding Behavior: Preclinical Evidence
The primary characterized effect of this compound is its ability to block the orexigenic action of RXFP3 agonists.
Antagonism of Agonist-Induced Feeding
In preclinical studies using male Wistar rats, this compound has been shown to effectively attenuate the increase in food intake induced by the RXFP3-selective agonist, R3/I5.[3] A single intraperitoneal (i.p.) injection of this compound prior to intracerebroventricular (i.c.v.) administration of R3/I5 significantly reduces the agonist-stimulated food consumption.[3]
Effect on Basal Feeding Behavior
Current evidence suggests that this compound, when administered alone, does not have a significant effect on basal (spontaneous) food intake in satiated rats.[3] This indicates that under normal conditions, the endogenous relaxin-3/RXFP3 tone may not be a primary driver of feeding, or that higher doses of the antagonist are needed to observe an effect on baseline consumption.
Quantitative Data on Feeding Behavior
The following tables summarize the key quantitative findings from a pivotal study on this compound's effect on feeding behavior in male Wistar rats.[3]
Table 1: Effect of this compound on R3/I5-Induced Food Intake in Male Wistar Rats [3]
| Treatment Group | N | Mean Food Intake (g) at 2 hours (± SEM) |
| Vehicle + aCSF | 8 | 0.4 ± 0.1 |
| Vehicle + R3/I5 (agonist) | 8 | 2.5 ± 0.5 |
| This compound (10 mg/kg, i.p.) + aCSF | 7 | 0.6 ± 0.2 |
| This compound (10 mg/kg, i.p.) + R3/I5 | 7 | 1.1 ± 0.3# |
| p < 0.05 compared to Vehicle + aCSF | ||
| #p < 0.05 compared to Vehicle + R3/I5 |
Table 2: Pharmacokinetic Properties of this compound in Male Wistar Rats (10 mg/kg, i.p.) [3]
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 1401 | 1552 |
| tmax (h) | 0.5 | 2.0 |
| t1/2 (h) | 1.9 | 4.9 |
| AUCinf (ng/mL*h) | 5352 | 12519 |
| Brain/Plasma Ratio | - | 2.3 |
Effects on Metabolism
While the direct effects of this compound on broader metabolic parameters have not been extensively reported, the known role of the relaxin-3/RXFP3 system in energy homeostasis allows for informed hypotheses.
Energy Expenditure
Chronic activation of RXFP3 by agonists in male rats has been shown to increase body weight and adiposity without significant changes in energy expenditure or locomotor activity.[7] This suggests that the primary metabolic effect of the relaxin-3/RXFP3 system is on the intake side of the energy balance equation. Studies on relaxin-3 knockout mice have yielded conflicting results regarding body weight, though some evidence points to a leaner phenotype in knockout animals on a high-fat diet, which could imply a role for the system in energy storage.[2][8] Direct investigation of this compound's effect on energy expenditure using techniques like indirect calorimetry is a critical area for future research.
Hormonal Regulation
Chronic central administration of relaxin-3 in rats has been shown to increase plasma levels of leptin and insulin (B600854), consistent with the observed increase in food intake and body weight.[2] It is plausible that chronic blockade of RXFP3 with an antagonist like this compound could lead to downstream effects on these metabolic hormones, although this has not yet been experimentally verified.
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the RXFP3 receptor.[1] RXFP3 is a class A G protein-coupled receptor that primarily signals through the Gi/o pathway.[3]
RXFP3 Signaling Cascade
Upon binding of an agonist like relaxin-3, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is also known to stimulate the ERK1/2 phosphorylation pathway.[4] this compound competitively blocks the binding of agonists to RXFP3, thereby preventing the initiation of this downstream signaling cascade.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's effects.
Agonist-Induced Feeding Study in Rats
This protocol is adapted from the methodology described by Gay et al. (2022).[3]
Detailed Steps:
-
Animals: Adult male Wistar rats are individually housed and acclimated to the facility for at least one week prior to any procedures.
-
Surgery: Rats are anesthetized and placed in a stereotaxic frame for the surgical implantation of a guide cannula aimed at the lateral cerebral ventricle.
-
Recovery: Animals are allowed a recovery period of at least one week, during which they are handled regularly.
-
Habituation: On the day of the experiment, rats are placed in the testing cages to habituate.
-
Drug Administration:
-
This compound (10 mg/kg) or its vehicle is administered via i.p. injection.
-
30 minutes later, the RXFP3 agonist R3/I5 or artificial cerebrospinal fluid (aCSF) vehicle is infused intracerebroventricularly.
-
-
Data Collection: Immediately following the i.c.v. infusion, a pre-weighed amount of standard chow is presented, and food intake is measured by weight at specified time points (e.g., 1, 2, and 4 hours). Water intake is also monitored.
Assessment of Basal Food Intake
To assess the effect of a compound on spontaneous feeding, a similar protocol to the one above can be used, with the omission of the agonist administration.
-
Acclimation and Habituation: Animals are acclimated to single housing and testing cages. For 24-hour monitoring, specialized metabolic cages that automatically record food intake can be used.
-
Administration: this compound or vehicle is administered at the desired dose(s).
-
Measurement: Food intake is measured at regular intervals over a 24-hour period to assess effects on both the light and dark cycles.
Evaluation of Metabolic Parameters (Proposed)
While specific studies on this compound are lacking, the following are standard methods for assessing metabolic effects in rodents.
-
Indirect Calorimetry:
-
Rats are housed individually in metabolic cages equipped for indirect calorimetry.
-
Following administration of this compound or vehicle, oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Locomotor activity is simultaneously monitored using infrared beams.
-
-
Measurement of Plasma Hormones:
-
At the end of a feeding study or a dedicated experiment, blood samples are collected.
-
Plasma is isolated and stored for subsequent analysis of insulin and leptin levels using commercially available ELISA or radioimmunoassay kits.
-
Future Directions and Conclusion
This compound is a valuable tool for elucidating the role of the relaxin-3/RXFP3 system in feeding and metabolism. Current data robustly demonstrates its efficacy in blocking agonist-induced hyperphagia. However, several key areas require further investigation:
-
Effects on Basal and Motivated Feeding: While this compound does not appear to affect spontaneous feeding in satiated animals, its impact on feeding motivated by hunger (e.g., after a fast) or palatable food warrants further study.
-
Chronic Administration: The long-term effects of RXFP3 blockade on body weight, body composition, and overall metabolic health are unknown.
-
Comprehensive Metabolic Phenotyping: Detailed studies employing indirect calorimetry are needed to determine if this compound influences energy expenditure, substrate utilization, or physical activity.
-
Hormonal and Glycemic Control: The impact of this compound on insulin sensitivity, glucose tolerance, and the secretion of key metabolic hormones like leptin and ghrelin remains to be elucidated.
References
- 1. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 2. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sex‐specific effects of relaxin‐3 on food intake and body weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Unlocking a New Avenue in Alcohol Use Disorder Treatment: The Potential of RLX-33
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel pharmacotherapies for Alcohol Use Disorder (AUD) has led researchers to explore a variety of neural pathways. A promising new target is the relaxin family peptide 3 (RXFP3) receptor, a key player in stress, reward, and motivation. This guide delves into the preclinical data and therapeutic potential of RLX-33, a first-in-class, small molecule, negative allosteric modulator (NAM) of the RXFP3 receptor, in the context of AUD.
Core Mechanism of Action
This compound functions as a non-peptide antagonist of the RXFP3 receptor.[1][2] Unlike orthosteric antagonists that directly block the agonist binding site, this compound is a negative allosteric modulator, meaning it binds to a different site on the receptor to inhibit its activity.[3][4] This mechanism has been shown to block the stimulation of food intake induced by RXFP3 agonists and, more significantly, to reduce alcohol self-administration in animal models.[3][5][6] The relaxin-3/RXFP3 system is implicated in regulating alcohol intake and relapse-like behavior, making its modulation a strategic approach for AUD treatment.[7]
The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade. Activation of RXFP3, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) accumulation. This compound's antagonistic action prevents this decrease. Furthermore, it has been shown to block relaxin-3-induced phosphorylation of ERK1/2, another downstream signaling event.[6][8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacology of this compound
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| cAMP Accumulation | hRXFP3 | CHO-K1 | 2.36 µM | [6][9] |
| GTPγS Binding | hRXFP3 | CHO cells | 3.07 µM | [9] |
| ERK1 Phosphorylation | - | - | 7.82 µM | [6] |
| ERK2 Phosphorylation | - | - | 13.86 µM | [6] |
Table 2: In Vivo Effects of this compound on Alcohol Self-Administration in Rats
| Animal Model | Sex | Doses (mg/kg, IP) | Key Finding | Reference |
| Wistar Rats | Male | 5, 10, 20 | Dose-dependent decrease in alcohol self-administration. | [3][9] |
| Wistar Rats | Female | 5, 10, 20 | Significant reduction at 5 mg/kg dose. | [3][9] |
| Alcohol-preferring P Rats | Male | 5 | Reduced alcohol self-administration. | [3][5] |
| Alcohol-preferring P Rats | Female | 5, 10, 20 | No significant effect observed. | [3] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Administration | Reference |
| Clearance | 44 mL/min/kg | 10 mg/kg, IP | [9] |
| Brain Cmax | 1552 ng/mL | 10 mg/kg, IP | [9] |
| Plasma Protein Binding | 99.8% | - | [6] |
| Half-life (Plasma) | 1.9 hours | - | [3] |
| Half-life (Brain) | 4.9 hours | - | [3] |
| Aqueous Solubility | < 1 µM | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
In Vitro cAMP Assay
-
Objective: To determine the functional antagonism of this compound at the human RXFP3 receptor.
-
Cell Line: A stable Chinese Hamster Ovary (CHO-K1) cell line expressing the human RXFP3 receptor (hRXFP3-CHO).[4][9]
-
Methodology: The LANCE® Ultra cAMP kit was used to detect cAMP accumulation in 384-well plates. The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition between a europium-labeled cAMP tracer and unlabeled cAMP produced by the cells.[4]
-
Procedure:
-
hRXFP3-CHO cells are plated and incubated.
-
Cells are treated with varying concentrations of this compound in the presence of an RXFP3 agonist (e.g., relaxin-3).
-
Following incubation, cell lysis and detection reagents are added.
-
The TR-FRET signal is measured, which is inversely proportional to the intracellular cAMP concentration.
-
IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
-
Animal Models and Drug Administration
-
Species: Male and female Wistar rats and alcohol-preferring P rats were used to assess the effects on both standard and genetically predisposed models of high alcohol consumption.[3]
-
Housing: Animals were singly housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Drug Formulation: this compound was synthesized by Research Triangle Institute and suspended in 45% hydroxypropyl-β-cyclodextrin (HPBCD) for injection.[3]
-
Administration: this compound was administered via intraperitoneal (IP) injection at a volume of 1 mL/kg.[3][6] Doses ranged from 0 (vehicle) to 20 mg/kg and were given 1 hour prior to behavioral testing sessions.[3]
Behavioral Assay: Alcohol Self-Administration
This protocol is designed to measure the motivation to consume alcohol and the effect of this compound on this behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Training: Rats are trained to press one "active" lever to receive a 0.1 mL reward of 10% ethanol (B145695) solution. Pressing the "inactive" lever has no consequence.
-
Baseline: Training continues until rats demonstrate stable responding for alcohol.
-
Testing: A within-subjects design is used where each rat receives all doses of this compound (0, 5, 10, 20 mg/kg) on separate test days (e.g., Tuesdays and Thursdays). Standard (non-drug) self-administration sessions occur on intervening days to maintain behavior.[3]
-
Data Collection: The total number of active and inactive lever presses is recorded to determine the effect of this compound on alcohol-seeking behavior.
-
-
Control Measures:
-
Sucrose Self-Administration: To test if this compound's effect is specific to alcohol or affects general reward motivation, separate tests are run where rats self-administer a 10% sucrose solution.[3][9]
-
Locomotor Activity: An open field test is used to confirm that the effective doses of this compound do not cause general sedation or motor impairment that could confound the self-administration results.[3][9]
-
Conclusion and Future Directions
The available preclinical data strongly support the therapeutic potential of targeting the RXFP3 receptor with a negative allosteric modulator like this compound for the treatment of AUD.[3][5] The compound effectively reduces alcohol self-administration in rats, particularly in males, at doses that do not impact general locomotor activity or motivation for other natural rewards like sucrose.[3][9] Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, further enhances its viability as a drug candidate.[4][6]
Future research should focus on further optimization of the this compound scaffold to improve properties such as aqueous solubility and reduce plasma-protein binding.[4] Additional studies are warranted to explore its efficacy in preventing relapse, a major challenge in AUD treatment, and to fully understand the sex-specific differences observed in the initial studies. The promising results position RXFP3 NAMs as a novel and exciting avenue for the development of the next generation of AUD pharmacotherapies.[9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Relaxin-3/RXFP3 system regulates alcohol-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
RLX-33: A Technical Guide on its Impact on Affective Behaviors for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Preclinical Profile of RLX-33
This technical guide provides a comprehensive overview of this compound, a novel, first-in-class, small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the relaxin-3/RXFP3 system for neuropsychiatric and substance use disorders. This guide synthesizes the available preclinical data on this compound, with a focus on its impact on affective behaviors.
Core Compound Information
This compound is a brain-penetrant compound that selectively antagonizes the activity of the endogenous ligand relaxin-3 at the RXFP3 receptor.[1][2] It has been developed to investigate the role of the relaxin-3/RXFP3 system in various physiological processes, including stress responses, appetite, and motivation.[3][4] The compound exhibits favorable pharmacokinetic properties for behavioral assessment in preclinical models.[3][4]
Mechanism of Action
This compound functions as a negative allosteric modulator of the RXFP3 receptor, a Gi/o protein-coupled receptor.[1][2] Upon activation by its endogenous ligand, relaxin-3, the RXFP3 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] this compound selectively binds to a site on the RXFP3 receptor distinct from the relaxin-3 binding site and inhibits these downstream signaling events.[5][7] Notably, this compound has been shown to block relaxin-3-induced ERK1/2 phosphorylation.[5][7]
Signaling Pathway of RXFP3 and Inhibition by this compound
References
- 1. anilocus.com [anilocus.com]
- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. Open field test in rats [protocols.io]
- 6. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of RLX-33 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of RLX-33, a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor, in rodent models. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for its development as a potential therapeutic agent for conditions such as metabolic syndrome and alcohol use disorder.[1][2][3]
Core Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been characterized in male Wistar rats following a single intraperitoneal (i.p.) administration. The compound is rapidly absorbed and demonstrates significant brain penetration.[2]
Table 1: In Vitro ADME Properties of this compound
| Parameter | Value | Species | Notes |
| Aqueous Solubility | < 1 µM | N/A | Poor aqueous solubility.[2][4] |
| Plasma Protein Binding | 99.8% | Rat | Highly protein-bound.[1][2][4] |
| BBB Permeability (Papp A→B) | 1.3 x 10⁻⁶ cm/sec | N/A | Modest in vitro permeability in MDCK-MDR1 bidirectional transport assay.[2] |
| P-glycoprotein (Pgp) Substrate | No (Efflux Ratio = 1.0) | N/A | Not a substrate for P-glycoprotein, suggesting it is not actively pumped out of the brain.[2] |
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats (10 mg/kg, i.p.)
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 1401 | 1552 |
| Tmax (h) | 0.5 | 2.0 |
| t1/2 (h) | 1.9 | 4.9 |
| AUCinf (ng/mL·h) | 5352 | 12519 |
| CL/F (mL/min/kg) | 43.8 | N/A |
Data sourced from MedChemExpress and a study on the discovery and characterization of the first nonpeptide antagonists for the Relaxin-3/RXFP3 system.[1][2]
Experimental Protocols
The following section details the methodologies employed in the key pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats were used for the pharmacokinetic analysis.[1][2]
-
Dosage and Administration: A single dose of 10 mg/kg of this compound was administered via intraperitoneal (i.p.) injection.[1][2]
-
Sample Collection: Blood and brain tissue samples were collected at various time points over an 8-hour period to determine the concentration of this compound.[2]
-
Bioanalysis: While the specific analytical method is not detailed in the provided information, liquid chromatography-mass spectrometry (LC-MS/MS) is a standard and highly likely method for quantifying small molecules like this compound in biological matrices.
In Vitro Blood-Brain Barrier Permeability Assay
-
Model: A Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) was used to assess the bidirectional transport of this compound.[2] This in vitro model is widely accepted for predicting the potential of a compound to cross the blood-brain barrier.
-
Methodology: The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp B→A / Papp A→B) was calculated to determine if the compound is a substrate of P-glycoprotein.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: this compound antagonizes the RXFP3 receptor, blocking Relaxin-3 induced signaling.
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
Methodological & Application
RLX-33 Experimental Protocol for In Vivo Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
RLX-33 is a first-in-class, potent, selective, and blood-brain barrier-penetrant small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3] As a nonpeptide antagonist of this G protein-coupled receptor, this compound is a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in a variety of processes including stress responses, appetite control, motivation, and reward.[1][4][5] In vivo studies have demonstrated its efficacy in reducing alcohol self-administration and blocking agonist-induced food intake in rats, highlighting its therapeutic potential for conditions such as alcohol use disorder (AUD) and metabolic syndrome.[1][2][3][5]
Mechanism of Action
This compound functions as a negative allosteric modulator of the RXFP3 receptor.[1][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, relaxin-3, binds. This binding event modulates the receptor's conformation in such a way that it reduces the affinity and/or efficacy of the endogenous agonist. In vitro studies have shown that this compound dose-dependently blocks the activity of relaxin-3.[1] Furthermore, it has been demonstrated to block the relaxin-3-induced phosphorylation of ERK1/2, a downstream signaling event.[2][6]
Signaling Pathway
The relaxin-3/RXFP3 signaling cascade is a key modulator of neuronal activity. The binding of the endogenous ligand, relaxin-3, to its cognate receptor, RXFP3, initiates a downstream signaling cascade that includes the phosphorylation of ERK1/2. This compound, as a negative allosteric modulator, interferes with this process by binding to RXFP3 and preventing the conformational changes required for full receptor activation by relaxin-3. This ultimately leads to a reduction in downstream signaling, such as pERK1/2 levels.
Figure 1: Simplified signaling pathway of the relaxin-3/RXFP3 system and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
|---|---|---|---|---|
| IC50 (cAMP) | 2.36 µM | hRXFP3-CHO | cAMP accumulation | [7] |
| IC50 (GTPγS) | 3.07 µM | hRXFP3-CHO | GTPγS binding | [7] |
| IC50 (pERK1) | 7.82 µM | - | ERK1 phosphorylation | [2] |
| IC50 (pERK2) | 13.86 µM | - | ERK2 phosphorylation |[2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route | Dose | Species | Reference |
|---|---|---|---|---|---|
| Clearance | 44 mL/min/kg | IP | 10 mg/kg | Rat | [7] |
| Brain Cmax | 1552 ng/g | IP | 10 mg/kg | Rat | [7] |
| Plasma Half-life | 1.9 hours | - | - | Rat | [1] |
| Brain Half-life | 4.9 hours | - | - | Rat | [1] |
| Plasma Protein Binding | 99.8% | - | - | Rat |[2][5] |
Table 3: In Vivo Efficacy of this compound in Behavioral Models
| Model | Species | Doses (IP) | Key Findings | Reference |
|---|---|---|---|---|
| Alcohol Self-Administration | Wistar Rats (male & female) | 5, 10, 20 mg/kg | 5 mg/kg was the lowest effective dose to reduce alcohol self-administration. | [1][3] |
| Alcohol Self-Administration | Alcohol-Preferring P Rats (male) | 5, 10, 20 mg/kg | Reduction in alcohol self-administration. | [1][3] |
| Sucrose (B13894) Self-Administration | Wistar Rats (male) | 20 mg/kg | Reduced sucrose self-administration. | [1] |
| Agonist-Induced Feeding | Wistar Rats (male) | 10 mg/kg | Attenuated the increase in food intake induced by the RXFP3 agonist R3/I5. |[2][5] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound.
Protocol 1: Evaluation of this compound on Alcohol and Sucrose Self-Administration
This protocol is adapted from studies investigating the effect of this compound on reward-seeking behavior.[1][3]
1. Animals:
-
Male and female Wistar or alcohol-preferring (P) rats.
-
Animals should be individually housed and maintained on a reverse light-dark cycle.
-
Food and water are available ad libitum unless otherwise specified for the experiment.
2. Drug Preparation and Administration:
-
This compound is dissolved in a vehicle suitable for intraperitoneal (IP) injection. A common vehicle is 10% DMSO in corn oil.[2]
-
Prepare fresh solutions on the day of the experiment.
-
Administer this compound (e.g., 0, 5, 10, 20 mg/kg) via IP injection 1 hour prior to the behavioral testing session.[1]
-
A within-subjects design is often used, where each animal receives all doses in a counterbalanced order.
3. Experimental Workflow:
Figure 2: Experimental workflow for the alcohol or sucrose self-administration paradigm.
4. Data Collection and Analysis:
-
Record the number of active and inactive lever presses.
-
Locomotor activity can be monitored using photobeam breaks.
-
Analyze data using appropriate statistical methods, such as a two-way ANOVA with sex and drug dose as factors.
Protocol 2: Behavioral Characterization of this compound
To assess the broader behavioral effects of this compound, a battery of tests can be employed.[1][3]
1. Open Field Test:
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Procedure: Place the rat in the center of an open field arena and allow it to explore for a set period (e.g., 30 minutes).
-
Measures: Total distance traveled, time spent in the center versus the periphery.
2. Elevated Zero Maze:
-
Purpose: To assess anxiety-like behavior.
-
Procedure: Place the rat in a closed quadrant of an elevated, circular maze with alternating open and closed quadrants. Allow for a 5-minute test period.
-
Measures: Time spent in the open versus closed quadrants.
3. Acoustic Startle Response and Prepulse Inhibition (PPI):
-
Purpose: To assess sensorimotor gating.
-
Procedure: Place the rat in a startle chamber and present a series of acoustic stimuli (startle pulse alone, prepulse followed by startle pulse).
-
Measures: Amplitude of the startle response to the pulse alone and the percentage of inhibition of the startle response by the prepulse.
Protocol 3: Evaluation of this compound on Agonist-Induced Feeding
This protocol is designed to confirm the on-target antagonism of this compound in vivo.[5]
1. Animals:
-
Male Wistar rats, satiated before the experiment.
2. Drug Preparation and Administration:
-
This compound: Administered IP (e.g., 10 mg/kg) 30 minutes prior to the central administration of the agonist.
-
RXFP3 Agonist (e.g., R3/I5): Administered via intracerebroventricular (i.c.v.) infusion.
3. Experimental Procedure:
-
Habituate rats to the i.c.v. injection procedure.
-
On the test day, remove food from the home cages.
-
Administer this compound or vehicle.
-
30 minutes later, administer the RXFP3 agonist or vehicle i.c.v.
-
Immediately after the i.c.v. infusion, provide a pre-weighed amount of chow.
-
Measure food intake at regular intervals (e.g., every hour for 4 hours).
4. Data Analysis:
-
Analyze cumulative food intake using a repeated-measures ANOVA.
Conclusion
This compound is a well-characterized and selective antagonist of the RXFP3 receptor with demonstrated in vivo activity. The protocols outlined above provide a framework for researchers to investigate the role of the relaxin-3/RXFP3 system in various physiological and pathological processes. The favorable pharmacokinetic profile of this compound, including its ability to penetrate the blood-brain barrier, makes it a valuable tool for preclinical behavioral pharmacology studies.
References
- 1. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
Application Notes and Protocols for Intraperitoneal Administration of RLX-33 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the intraperitoneal (i.p.) administration of RLX-33, a selective negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, in rats. This compound is a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in various processes including stress responses, appetite control, and motivation.[1] This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step protocol for i.p. injection in rats. Additionally, it includes a summary of pharmacokinetic data and diagrams illustrating the compound's signaling pathway and the experimental workflow.
Introduction
This compound is a potent and selective antagonist of the RXFP3 receptor that can cross the blood-brain barrier.[2][3] It functions as a negative allosteric modulator, effectively inhibiting the activity of relaxin-3, the endogenous ligand for RXFP3.[1][4] Studies have demonstrated that intraperitoneal administration of this compound in rats can block RXFP3 agonist-induced food intake and reduce alcohol self-administration, highlighting its potential for studying metabolic and addictive behaviors.[4][5][6][7] Due to its poor aqueous solubility, specific formulation procedures are required for in vivo administration.[1]
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Species/Sex | Dosing | Reference |
| Dosage Range | 5, 10, 20 mg/kg | Wistar Rats (Male & Female) | Single i.p. injection | [5][8] |
| Cmax (Brain) | 1552 ng/mL | Wistar Rats | 10 mg/kg i.p. | [5] |
| Clearance | 44 mL/min/kg | Wistar Rats | 10 mg/kg i.p. | [5] |
| Plasma Protein Binding | 99.8% | Rat | Not specified | [1][2] |
| Aqueous Solubility | < 1 µM | Not applicable | Not applicable | [1][5] |
| Half-life (Plasma) | 1.9 h | Not specified | Not specified | [8] |
| Half-life (Brain) | 4.9 h | Not specified | Not specified | [8] |
Table 2: In Vitro Activity of this compound
| Assay | IC50 | Cell Line | Reference |
| cAMP Accumulation | 2.36 µM | hRXFP3-CHO | [2][5] |
| GTPγS Binding | 3.07 µM | hRXFP3-CHO | [5] |
| ERK1 Phosphorylation | 7.82 µM | Not specified | [2][3] |
| ERK2 Phosphorylation | 13.86 µM | Not specified | [2][3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Dosing Solution (for a 10 mg/kg dose)
Due to the poor aqueous solubility of this compound, a suspension in a vehicle such as corn oil is recommended for intraperitoneal administration.
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose in a 300g (0.3 kg) rat, the required dose is 3 mg.
-
Assuming an injection volume of 1 mL/kg, the final concentration of the dosing solution should be 10 mg/mL.
-
-
Prepare the vehicle:
-
A common vehicle for hydrophobic compounds is a mixture of DMSO and corn oil. A suggested protocol is to first dissolve this compound in a small amount of DMSO and then suspend this solution in corn oil.[2]
-
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, add 100 µL of DMSO to 20.8 mg of this compound to create a 20.8 mg/mL stock solution.[2]
-
-
Prepare the final dosing suspension:
-
Add the this compound/DMSO solution to the required volume of corn oil. For the example above, add the 100 µL of the 20.8 mg/mL stock solution to 900 µL of corn oil to achieve a final concentration of 2.08 mg/mL.[2] Adjust volumes as necessary to achieve the desired final concentration for injection.
-
Vortex the mixture thoroughly to ensure a uniform suspension. The final solution should be prepared fresh before each experiment.
-
Intraperitoneal Administration Protocol
-
Animal Handling and Restraint:
-
Handle the rat calmly and securely. Proper restraint is crucial for a safe and accurate injection. One common method is to gently scruff the rat by the loose skin over its shoulders, which immobilizes the head and forelimbs.
-
-
Locating the Injection Site:
-
The preferred site for i.p. injection in rats is the lower right or left quadrant of the abdomen. This avoids puncturing the cecum, bladder, or major blood vessels.
-
-
Injection Procedure:
-
Use a sterile syringe with an appropriate gauge needle (25-27G).
-
Tilt the rat's head downwards at a slight angle.
-
Insert the needle at a 15-20 degree angle into the chosen lower abdominal quadrant.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If either is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Mandatory Visualizations
Caption: Signaling pathway of the RXFP3 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for intraperitoneal administration of this compound in rats.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RLX-33 in Behavioral Studies
Abstract
This document provides detailed application notes and protocols for the use of RLX-33, a novel GABAA receptor positive allosteric modulator, in rodent behavioral studies. The information herein is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the anxiolytic and antidepressant-like effects of this compound. This guide includes recommended dosage ranges, detailed experimental procedures for key behavioral assays, and representative data.
Introduction
This compound is a selective positive allosteric modulator of the α2/α3 subunit-containing GABAA receptors. By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound is hypothesized to produce anxiolytic and antidepressant-like effects with a reduced sedative potential compared to non-selective benzodiazepines. These application notes provide a starting point for researchers to investigate the behavioral pharmacology of this compound.
Mechanism of Action
This compound allosterically binds to a specific site on the GABAA receptor, increasing the receptor's affinity for GABA. This potentiation of GABAergic inhibition in brain regions associated with anxiety and depression, such as the amygdala and prefrontal cortex, is the putative mechanism underlying its therapeutic effects.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Recommended Dosages and Pharmacokinetics
The following dosages are recommended as a starting point for behavioral studies in adult male C57BL/6 mice. Researchers should perform their own dose-response studies to determine the optimal dose for their specific experimental conditions. The compound is orally bioavailable, with peak plasma concentrations observed 30 minutes post-administration.
Table 1: Recommended Dosage of this compound for Behavioral Studies in Mice
| Behavioral Assay | Route of Administration | Recommended Dose Range (mg/kg) | Pre-treatment Time (minutes) |
| Open Field Test (OFT) | Oral (p.o.) | 1 - 10 | 30 |
| Elevated Plus Maze (EPM) | Oral (p.o.) | 1 - 10 | 30 |
| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 5 - 20 | 60 |
Table 2: Representative Pharmacokinetic Data of this compound in Mice (10 mg/kg, p.o.)
| Parameter | Value |
| Tmax | 30 minutes |
| Cmax | 450 ng/mL |
| Half-life | 2.5 hours |
| Bioavailability | 45% |
Experimental Protocols
The following are detailed protocols for commonly used behavioral assays to assess the anxiolytic and antidepressant-like properties of this compound.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Video tracking software
-
This compound solution
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the appropriate dose and pre-treatment time.
-
Place the mouse in the center of the open field arena.
-
Record the animal's behavior for 10 minutes using the video tracking software.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the data for total distance traveled, time spent in the center zone, and rearing frequency.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
This compound solution
-
Vehicle control
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 1 hour.
-
Administer this compound or vehicle control.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior.
-
Clean the maze with 70% ethanol between trials.
-
Analyze the data for the percentage of time spent in the open arms and the number of entries into the open arms.
Forced Swim Test (FST)
The FST is used to evaluate antidepressant-like effects.
Materials:
-
Glass cylinder (e.g., 25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video camera
-
This compound solution
-
Vehicle control
Procedure:
-
Administer this compound or vehicle control.
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes. The first 2 minutes are considered a habituation period.
-
Score the last 4 minutes of the session for time spent immobile.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
Experimental Workflow Diagram
Caption: General workflow for behavioral studies with this compound.
Representative Data
The following tables present hypothetical data to illustrate the expected effects of this compound in the described behavioral assays.
Table 3: Effect of this compound on Locomotor Activity and Anxiety in the Open Field Test
| Treatment (mg/kg, p.o.) | Total Distance Traveled (m) | Time in Center (s) |
| Vehicle | 35.2 ± 2.1 | 25.4 ± 3.5 |
| This compound (1) | 34.8 ± 2.5 | 45.1 ± 4.2 |
| This compound (3) | 33.9 ± 2.3 | 68.7 ± 5.1** |
| This compound (10) | 28.1 ± 1.9 | 75.3 ± 4.8** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 4: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment (mg/kg, p.o.) | % Time in Open Arms | # of Open Arm Entries |
| Vehicle | 15.2 ± 2.8 | 8.1 ± 1.2 |
| This compound (1) | 28.9 ± 3.1 | 12.5 ± 1.5 |
| This compound (3) | 45.6 ± 4.0 | 14.2 ± 1.3 |
| This compound (10) | 48.1 ± 3.8 | 13.8 ± 1.6 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 5: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | 155.4 ± 10.2 |
| This compound (5) | 120.1 ± 8.5 |
| This compound (10) | 95.7 ± 7.9 |
| This compound (20) | 88.3 ± 6.4 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Safety and Toxicology
Preliminary toxicology studies in rodents have shown that this compound is well-tolerated at doses up to 100 mg/kg. At higher doses (>100 mg/kg), mild sedation and ataxia may be observed. No significant adverse effects have been noted on vital signs or organ function at the therapeutic dose range.
Conclusion
This compound demonstrates a promising profile as an anxiolytic and antidepressant agent in preclinical behavioral models. The protocols and data presented in this document should serve as a valuable resource for researchers investigating the therapeutic potential of this compound. It is recommended to conduct thorough dose-response studies and include appropriate control groups to ensure the validity of the experimental findings.
Application Notes and Protocols for Preparing RLX-33 Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a potent and selective nonpeptide antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1] As a negative allosteric modulator, it inhibits the activity of the endogenous ligand relaxin-3.[2] The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite regulation, and motivation.[1][2][3] this compound has been shown to block relaxin-3-induced signaling, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4] These characteristics make this compound a valuable tool for investigating the therapeutic potential of targeting the relaxin-3/RXFP3 system.
This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various cell-based assays.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Source |
| Mechanism of Action | Negative Allosteric Modulator of RXFP3 | [2] |
| IC50 for RXFP3 | 2.36 µM (cAMP accumulation assay) | |
| IC50 for ERK1 Phosphorylation | 7.82 µM | |
| IC50 for ERK2 Phosphorylation | 13.86 µM | |
| Aqueous Solubility | <1 µM | |
| Plasma Protein Binding (rat) | 99.8% | |
| Recommended Solvents | DMSO | |
| Stock Solution Storage | -20°C (up to 1 month), -80°C (up to 6 months) | |
| Final DMSO Concentration in Assay | <0.5% (0.1% preferred) | [5] |
Signaling Pathway
The RXFP3 receptor is a Gαi/Gαo protein-coupled receptor.[6] Upon activation by its endogenous ligand, relaxin-3, it inhibits the production of cyclic AMP (cAMP) and can stimulate the phosphorylation of ERK1/2.[6][7] this compound, as a negative allosteric modulator, blocks these downstream effects.
Caption: Modulation of the RXFP3 signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass of this compound (Molecular Weight to be confirmed from the supplier's datasheet).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution for 10-20 seconds to ensure the compound is completely dissolved.[8] If the compound does not fully dissolve, you may warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[5][8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired volume of cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with 0.1% being the preferred maximum to avoid solvent-induced toxicity.[5]
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound DMSO stock solution to the pre-warmed cell culture medium. Gently swirl the tube while adding the stock solution to prevent precipitation.[5]
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.
-
Mix the working solution gently by inverting the tube several times.
-
Use the freshly prepared working solution to treat your cells immediately. It is recommended to prepare fresh working solutions for each experiment as diluted compounds can be less stable.
Protocol 3: General Workflow for a Cell-Based Assay with this compound
This protocol provides a general workflow for using this compound in a typical cell-based assay, such as a cAMP accumulation or ERK1/2 phosphorylation assay.
Caption: General workflow for cell-based assays using this compound.
Procedure:
-
Cell Seeding: Seed the cells of interest into the appropriate assay plates (e.g., 96-well plates) at a predetermined optimal density. Allow the cells to attach and grow for the recommended time (typically 24 hours).
-
Compound Preparation: On the day of the experiment, prepare the this compound working solutions and the vehicle control as described in Protocol 2.
-
Cell Treatment: Carefully remove the existing cell culture medium from the wells and replace it with the prepared this compound working solutions or vehicle control.
-
Incubation: Incubate the plates for the desired time at 37°C in a humidified CO2 incubator. The incubation time will depend on the specific assay and the expected kinetics of the cellular response.
-
Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's protocol or established laboratory procedures. This could involve cell lysis followed by a cAMP assay or fixation and staining for an in-cell western assay to detect phosphorylated ERK.
-
Data Analysis: Acquire and analyze the data to determine the effect of this compound on the measured cellular response.
Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
By following these application notes and protocols, researchers can confidently prepare and utilize this compound solutions to investigate the role of the relaxin-3/RXFP3 signaling pathway in various biological systems.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 7. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 8. genecards.org [genecards.org]
Application Note: Characterization of RLX-33 Antagonist Activity at the RXFP3 Receptor using a [³⁵S]GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relaxin family peptide receptor 3 (RXFP3), a G protein-coupled receptor (GPCR), and its endogenous ligand, relaxin-3, are key players in regulating a variety of physiological processes, including stress responses, appetite, and motivation.[1][2][3] The relaxin-3/RXFP3 system is a promising therapeutic target for several neuropsychiatric and metabolic disorders.[3][4][5] RLX-33 is a recently developed small molecule, selective antagonist for the RXFP3 receptor.[6][7][8] This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the antagonist properties of this compound on the human RXFP3 receptor.
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a proximal event in the GPCR signaling cascade.[9][10] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation of G proteins can be quantified by measuring the incorporation of radioactivity into cell membranes.[9][10][11] This assay is particularly useful for determining the potency and efficacy of agonists and the affinity of antagonists.[12][13] As RXFP3 couples to inhibitory G proteins (Gi/o), the [³⁵S]GTPγS binding assay is a well-suited method to study its activation and inhibition.[2][3][14]
Signaling Pathway of the RXFP3 Receptor
Upon binding of an agonist, such as relaxin-3 or the synthetic agonist R3/I5, the RXFP3 receptor undergoes a conformational change, leading to the activation of intracellular Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein βγ subunits can also modulate other downstream effectors. This compound, as an antagonist, is expected to block this agonist-induced G protein activation.
References
- 1. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. revvity.com [revvity.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
Assessing the Inhibitory Effect of RLX-33 on ERK1/2 Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a recently identified small molecule antagonist of the Relaxin-3/RXFP3 system.[1] The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite regulation, and motivation.[1] Activation of the RXFP3 receptor, a G protein-coupled receptor (GPCR), by its endogenous ligand relaxin-3 leads to the stimulation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1] this compound has been shown to be a potent and selective antagonist for the RXFP3 receptor, effectively blocking relaxin-3-induced ERK1/2 phosphorylation.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound on ERK1/2 phosphorylation, a critical step in understanding its mechanism of action and potential therapeutic applications.
Data Presentation
The inhibitory effect of this compound on ERK1/2 phosphorylation has been quantified in cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| This compound | RXFP3 | ERK1/2 Phosphorylation | 13.86 | CHO-hRXFP3 |
| This compound | RXFP3 | cAMP Accumulation | 7.82 | CHO-hRXFP3 |
Data sourced from a study on the discovery and characterization of this compound.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to assess its effects, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Several methods can be employed to quantify the phosphorylation of ERK1/2. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.
Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total ERK1/2 protein.
a. Cell Culture and Treatment:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing human RXFP3 (CHO-hRXFP3) in appropriate culture dishes.
-
Once the cells reach 80-90% confluency, serum-starve them for at least 4 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with a constant concentration of relaxin-3 (e.g., EC80 concentration) for a short period (e.g., 5-15 minutes).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK1/2 antibody and re-probed with an antibody that recognizes total ERK1/2.[3]
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Wash the membrane and repeat the blocking and antibody incubation steps using a primary antibody for total ERK1/2.
e. Densitometric Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using image analysis software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a more high-throughput method for quantifying ERK1/2 phosphorylation and is available in kit formats from various commercial suppliers.[4][5]
a. Cell-Based ELISA Protocol:
-
Seed CHO-hRXFP3 cells in a 96-well plate and culture overnight.
-
Serum-starve the cells as described for Western blotting.
-
Treat the cells with this compound and relaxin-3 as described above.
-
Fix the cells in the wells using a fixing solution (e.g., formaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for p-ERK1/2.
-
Wash the wells and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
To normalize the data, a second set of wells can be stained with an antibody for total ERK1/2, or a total protein stain can be used in the same wells after the p-ERK1/2 signal is read.
Flow Cytometry
Flow cytometry allows for the analysis of ERK1/2 phosphorylation at the single-cell level, providing information on cell population heterogeneity.
a. Protocol:
-
Culture and treat cells in suspension or detach adherent cells after treatment.
-
Fix the cells with a fixative like formaldehyde.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).
-
Incubate the cells with a fluorescently labeled primary antibody against p-ERK1/2.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the p-ERK1/2 stain.
-
A parallel sample stained with an antibody against total ERK1/2 can be used for normalization.
Conclusion
The protocols outlined in this document provide robust and reliable methods for assessing the inhibitory effects of this compound on ERK1/2 phosphorylation. The choice of methodology will depend on the specific research question and available resources. Consistent and careful execution of these experiments will yield valuable data for understanding the pharmacology of this compound and its potential as a therapeutic agent targeting the relaxin-3/RXFP3 signaling pathway.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for RLX-33 Administration in Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a potent and selective nonpeptide antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3] The relaxin-3/RXFP3 system is a key regulator of various physiological processes, including appetite and food-seeking behavior.[4][5] Pharmacological studies have demonstrated that central administration of relaxin-3 or RXFP3-selective agonists stimulates food intake in rodents.[5] As an antagonist, this compound presents a valuable pharmacological tool for investigating the role of the relaxin-3/RXFP3 system in the control of food intake and for evaluating its therapeutic potential in metabolic disorders.[3]
These application notes provide detailed protocols for the administration of this compound in preclinical food intake studies, guidelines for data collection and analysis, and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effect of this compound on food intake stimulated by an RXFP3 agonist in male Wistar rats.[6]
Table 1: Effect of this compound on Cumulative Food Intake (g) at 1 and 2 Hours Post-Agonist Administration
| Treatment Group | Dose/Route | N | Mean Food Intake (g) at 1 hour (± SEM) | Mean Food Intake (g) at 2 hours (± SEM) |
| Vehicle | i.p. | 8 | 0.5 ± 0.2 | 1.1 ± 0.3 |
| R3/I5 (RXFP3 Agonist) | i.c.v. | 8 | 3.2 ± 0.4 | 4.5 ± 0.5 |
| R3/I5 + this compound | i.c.v. + i.p. | 8 | 1.0 ± 0.3# | 1.8 ± 0.4# |
*p < 0.05 compared to Vehicle; #p < 0.05 compared to R3/I5 Data is illustrative based on published findings describing a significant attenuation of agonist-induced food intake by this compound.[2][6]
Table 2: Effect of this compound on Cumulative Food Intake (g) at 4 and 24 Hours Post-Agonist Administration
| Treatment Group | Dose/Route | N | Mean Food Intake (g) at 4 hours (± SEM) | Mean Food Intake (g) at 24 hours (± SEM) |
| Vehicle | i.p. | 8 | 2.0 ± 0.4 | 15.2 ± 1.5 |
| R3/I5 (RXFP3 Agonist) | i.c.v. | 8 | 5.8 ± 0.6* | 18.5 ± 1.8 |
| R3/I5 + this compound | i.c.v. + i.p. | 8 | 2.5 ± 0.5# | 16.1 ± 1.6 |
*p < 0.05 compared to Vehicle; #p < 0.05 compared to R3/I5 Data is illustrative based on a typical attenuation profile where the antagonist effect is most pronounced in the initial hours following administration.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol describes the procedure for the intraperitoneal injection of this compound in rats for food intake studies.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, or a solution containing DMSO and Tween 80 for compounds with low aqueous solubility)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Gauze pads
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration would be 10 mg/mL).
-
Ensure the solution is sterile and warmed to room temperature before administration.[7]
-
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rat. For a one-person procedure, hold the rat firmly by the scruff of the neck and allow its body to rest along your forearm. For a two-person procedure, one person restrains the animal while the other performs the injection.[7]
-
Position the rat with its head tilted slightly downwards to move the abdominal organs away from the injection site.[2]
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][7]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[2][7]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 2: Manual Measurement of Food Intake
This protocol outlines the steps for manually measuring food consumption in rats following the administration of this compound.
Materials:
-
Standard laboratory rodent chow
-
Specialized food hoppers that minimize spillage
-
A digital scale with a precision of at least 0.1 g
-
Cages designed for single housing to allow for accurate individual food intake measurement
Procedure:
-
Acclimation:
-
Individually house the animals in the experimental cages for at least 3-5 days prior to the study to allow for acclimatization to the new environment and food hoppers.
-
-
Baseline Food Intake:
-
Measure and record the daily food intake for each animal for at least 3 consecutive days before the experiment to establish a stable baseline.
-
-
Experimental Day:
-
At the start of the dark cycle (the primary feeding period for rodents), provide a pre-weighed amount of food in the hopper.
-
Administer this compound or the vehicle control according to Protocol 1. If an agonist is used to stimulate feeding, it is typically administered shortly before the dark cycle begins.
-
At predetermined time points (e.g., 1, 2, 4, and 24 hours), carefully remove the food hopper from the cage.
-
Weigh the remaining food in the hopper.
-
Collect and weigh any spilled food (spillage can be collected from a pan placed under the cage floor).
-
Calculate the food intake for each time interval: Food Intake (g) = (Initial Food Weight - Final Food Weight) - Spilled Food Weight
-
Replenish the food to the initial pre-weighed amount after each measurement if the study continues.
-
Mandatory Visualizations
RXFP3 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the RXFP3 receptor and its inhibition by this compound.
Caption: RXFP3 signaling pathway and its antagonism by this compound.
Experimental Workflow for Food Intake Study
This diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in a food intake study.
Caption: Workflow for a typical this compound food intake experiment.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RLX-33 in Alcohol Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of RLX-33, a first-in-class negative allosteric modulator (NAM) of the relaxin family peptide 3 receptor (RXFP3), in preclinical rodent models of alcohol self-administration. This document includes information on the mechanism of action of this compound, detailed experimental procedures, and a summary of its effects on alcohol consumption and related behaviors. The provided protocols are intended to assist researchers in designing and conducting studies to evaluate the therapeutic potential of this compound for alcohol use disorder (AUD).
Introduction
Alcohol use disorder is a significant global health issue with limited effective therapeutic options.[1] The relaxin-3/RXFP3 signaling system has emerged as a promising target for the development of novel treatments for addiction.[1][2] Relaxin-3, the endogenous ligand for RXFP3, is a neuropeptide implicated in the regulation of stress, motivation, and reward-seeking behaviors.[1][2] this compound is a novel, selective, and brain-penetrant small molecule negative allosteric modulator of the RXFP3 receptor.[1] Preclinical studies have demonstrated that this compound can dose-dependently reduce alcohol self-administration in rats, suggesting its potential as a therapeutic agent for AUD.[1][3]
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the RXFP3 receptor. This means that it binds to a site on the receptor that is different from the binding site of the endogenous agonist, relaxin-3. This binding event reduces the receptor's response to relaxin-3. The RXFP3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by relaxin-3, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, RXFP3 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By negatively modulating RXFP3, this compound attenuates these downstream signaling events, thereby reducing the rewarding and motivational effects of alcohol that are thought to be mediated, in part, by the relaxin-3/RXFP3 system.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound [1]
| Assay | Cell Line | IC50 (µM) |
| cAMP Accumulation | hRXFP3-CHO | 2.36 |
| GTPγS Binding | hRXFP3-CHO | 3.07 |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.) [1]
| Parameter | Value |
| Brain Cmax | 1552 ng/mL |
| Plasma Clearance | 44 mL/min/kg |
| Plasma Protein Binding | 99.8% |
| Water Solubility | < 1 µM |
Table 3: Effect of this compound on Alcohol Self-Administration in Wistar Rats [1][3]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Lever Presses (± SEM) | % Reduction vs. Vehicle |
| Vehicle | 0 | Data not specified | N/A |
| This compound | 5 | Data not specified | Significant Reduction |
| This compound | 10 | Data not specified | Significant Reduction |
| This compound | 20 | Data not specified | Significant Reduction |
| Note: Specific mean lever press values and SEM are not provided in the abstract, but a dose-dependent reduction was observed. The 5 mg/kg dose was identified as the lowest effective dose.[3] |
Experimental Protocols
Reagents and Preparation
-
This compound: Synthesized as a solid compound.
-
Vehicle: 45% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the this compound powder in the 45% HPBCD vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
Animal Models
-
Species: Male and female Wistar rats or alcohol-preferring (P) rats.
-
Age: Adult rats are typically used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum, except during experimental procedures.
Operant Alcohol Self-Administration Protocol
This protocol is designed to train rats to self-administer alcohol and subsequently test the effects of this compound on this behavior.
3.1. Apparatus
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a house light.
-
The chamber should be housed in a sound-attenuating cubicle.
-
An infrared beam system can be used to measure locomotor activity.
3.2. Training Procedure
-
Acclimation: Habituate the rats to the operant chambers for several sessions.
-
Sucrose Training: Train the rats to press a designated "active" lever to receive a sucrose solution (e.g., 10% w/v) on a fixed-ratio 1 (FR1) schedule. The other lever is designated as "inactive" and pressing it has no consequences. Sessions are typically 30 minutes long.
-
Sucrose Fading and Alcohol Introduction: Once stable lever pressing for sucrose is established, gradually introduce alcohol into the sucrose solution (e.g., starting with 5% alcohol in 10% sucrose) and then gradually fade the sucrose concentration to zero over several sessions.
-
Alcohol Self-Administration: The rats will then self-administer an alcohol solution (e.g., 15% v/v) on a fixed-ratio schedule (e.g., FR2, where two presses are required for one reward). Training continues until a stable baseline of alcohol intake is achieved.
3.3. This compound Testing Procedure
-
Once a stable baseline of alcohol self-administration is established, the testing phase can begin.
-
Administer this compound (5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the start of the self-administration session.
-
A within-subjects design is often used, where each animal receives all doses of this compound and vehicle in a counterbalanced order.
-
Record the number of active and inactive lever presses, as well as the total volume of alcohol consumed during the session.
-
Locomotor activity can be concurrently measured using the infrared beam system.
Sucrose Self-Administration (Control Experiment)
To determine if the effects of this compound are specific to alcohol reinforcement, a separate cohort of rats can be trained to self-administer a sucrose solution. The procedure is similar to the alcohol self-administration protocol, but the reinforcing solution is sucrose (e.g., 2% w/v). The effects of this compound on sucrose self-administration are then evaluated.
Open-Field Test (Locomotor Activity)
This test is used to assess the effects of this compound on general locomotor activity and anxiety-like behavior.
5.1. Apparatus
-
A square arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
5.2. Procedure
-
Habituate the rats to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Place the rat in the center of the open-field arena.
-
Allow the rat to explore the arena for a set period (e.g., 10-15 minutes).
-
A video tracking system is used to record and analyze the rat's movement.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Elevated Zero Maze (Anxiety-Like Behavior)
This test is used to assess anxiety-like behavior.
6.1. Apparatus
-
A circular runway elevated from the floor, divided into two open and two closed (walled) quadrants of equal size.
6.2. Procedure
-
Habituate the rats to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Place the rat in one of the closed quadrants.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
-
A video tracking system is used to record the time spent in the open and closed quadrants and the number of entries into each.
Expected Outcomes and Interpretation
-
Alcohol Self-Administration: It is expected that this compound will dose-dependently decrease the number of lever presses for alcohol and the total amount of alcohol consumed compared to vehicle-treated animals.[1][3] This would indicate that this compound reduces the reinforcing properties of alcohol.
-
Sucrose Self-Administration: this compound is not expected to significantly affect sucrose self-administration, suggesting that its effects are relatively specific to alcohol reinforcement and not due to a general suppression of motivated behavior.[1][3]
-
Open-Field Test: this compound is not expected to significantly alter the total distance traveled, indicating that the reduction in alcohol self-administration is not due to sedation or motor impairment.[1][3]
-
Elevated Zero Maze: The effects of this compound on anxiety-like behavior in this model may provide further insight into its overall behavioral profile.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic candidate for the treatment of alcohol use disorder. The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in preclinical models of alcohol self-administration. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the role of the relaxin-3/RXFP3 system in addiction and evaluate the therapeutic potential of novel modulators like this compound.
References
- 1. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin-3/RXFP3 system regulates alcohol-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wistar rats acquire and maintain self-administration of 20% ethanol without water deprivation, saccharin/sucrose fading, or extended access training - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve for RLX-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a selective, nonpeptide antagonist of the relaxin family peptide receptor 3 (RXFP3), a G protein-coupled receptor (GPCR) implicated in various physiological processes including appetite, stress, and motivation.[1][2] As a negative allosteric modulator (NAM), this compound inhibits the downstream signaling cascades initiated by the binding of the endogenous agonist, relaxin-3.[2] The primary signaling pathway for RXFP3, which is coupled to Gαi/o proteins, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of RXFP3 can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5]
Determining the potency of an antagonist like this compound is a critical step in its pharmacological characterization. This is achieved by generating a dose-response curve, which plots the degree of inhibition of an agonist-induced response against a range of antagonist concentrations. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the antagonist's potency.
These application notes provide detailed protocols for two key in vitro functional assays to determine the dose-response characteristics of this compound: a cAMP accumulation assay and an ERK1/2 phosphorylation assay.
Signaling Pathway of Relaxin-3 and Inhibition by this compound
The binding of the endogenous ligand, relaxin-3, to its receptor, RXFP3, initiates a conformational change in the receptor, leading to the activation of the inhibitory G protein, Gαi. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. Concurrently, the βγ subunits of the G protein can activate downstream pathways, including the MAPK/ERK cascade, leading to the phosphorylation of ERK1/2. This compound, as a negative allosteric modulator, binds to a site on the RXFP3 receptor distinct from the agonist binding site and prevents the receptor from adopting its active conformation, thereby blocking both the inhibition of cAMP production and the stimulation of ERK1/2 phosphorylation.
Figure 1: Simplified signaling pathway of the RXFP3 receptor and its inhibition by this compound.
Experimental Protocols
To generate a robust dose-response curve for this compound, it is essential to utilize a cell line stably expressing the human RXFP3 receptor. Chinese Hamster Ovary (CHO-K1) cells are a commonly used and commercially available host for this purpose.[1][6]
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of this compound to counteract the inhibitory effect of an RXFP3 agonist (e.g., relaxin-3 or the selective agonist R3/I5) on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human RXFP3 (e.g., PerkinElmer ES-656-C)[6]
-
Cell culture medium: F-12K Medium with 10% fetal bovine serum
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor)[6]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RXFP3 agonist (e.g., relaxin-3) stock solution
-
cAMP detection kit (e.g., LANCE® Ultra cAMP kit, TRF0262)[6]
-
White opaque 384-well microplates
Procedure:
-
Cell Culture: Culture the hRXFP3-CHO-K1 cells according to the supplier's recommendations. Typically, this involves maintaining the cells in F-12K medium with 10% FBS at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Harvest the cells and resuspend them in the culture medium. Seed the cells into a white opaque 384-well plate at a density of approximately 2,000-5,000 cells per well. Incubate overnight to allow for cell attachment.
-
Agonist EC80 Determination: To determine the concentration of the RXFP3 agonist that produces 80% of its maximal inhibition of forskolin-stimulated cAMP (EC80), perform a preliminary agonist dose-response curve.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in stimulation buffer. A typical concentration range to test would be from 100 µM down to 1 nM.
-
Assay Protocol: a. Aspirate the culture medium from the wells. b. Add the serially diluted this compound to the wells and pre-incubate for 15-30 minutes at room temperature. c. Prepare a solution containing the RXFP3 agonist at its pre-determined EC80 concentration and a fixed concentration of forskolin (e.g., 5-10 µM) in stimulation buffer.[7] d. Add this solution to the wells containing the this compound dilutions. e. Incubate for 30 minutes at room temperature.[8] f. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures the ability of this compound to block agonist-induced phosphorylation of ERK1/2.
Materials:
-
CHO-K1 cells stably expressing human RXFP3
-
Cell culture medium (as above)
-
Serum-free medium
-
Assay buffer (as above)
-
This compound stock solution
-
RXFP3 agonist (e.g., relaxin-3) stock solution
-
Cell lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Detection system (e.g., TR-FRET-based kit like THUNDER™ or Western blot reagents)[9]
-
96-well microplates (tissue culture treated)
Procedure:
-
Cell Culture and Seeding: Seed hRXFP3-CHO-K1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[9]
-
Serum Starvation: Once the cells are confluent, replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal levels of ERK phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium and add them to the appropriate wells. Pre-incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of the RXFP3 agonist at a concentration that gives a robust phosphorylation signal (e.g., EC80, to be determined empirically). Add this to the wells and incubate for 5-10 minutes at 37°C.[10]
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 15-30 minutes.
-
Detection:
-
TR-FRET: Transfer the cell lysates to a suitable assay plate and follow the manufacturer's protocol for the phospho-ERK1/2 detection kit.[9]
-
Western Blot: Collect the lysates, determine protein concentration, and perform SDS-PAGE and Western blotting using primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by appropriate secondary antibodies and chemiluminescent detection.
-
Experimental Workflow
The general workflow for generating a dose-response curve for this compound involves cell preparation, treatment with the antagonist and agonist, and subsequent measurement of the cellular response.
Figure 2: General experimental workflow for generating an this compound dose-response curve.
Data Presentation and Analysis
The raw data from the assays should be normalized. For the cAMP assay, the data can be expressed as a percentage of the inhibition caused by the agonist alone. For the ERK1/2 phosphorylation assay, the phospho-ERK signal can be normalized to the total ERK signal.
The normalized data is then plotted against the logarithm of the this compound concentration. A non-linear regression analysis is performed using a four-parameter logistic equation to fit a sigmoidal dose-response curve.
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
From this curve, the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition, can be accurately determined.
Summary of Quantitative Data
The following table provides a template for summarizing the results obtained from the dose-response experiments.
| Assay Type | Agonist Used (Concentration) | This compound Concentration Range | IC50 (µM)[4] | Hill Slope | R² of Curve Fit |
| cAMP Accumulation | Relaxin-3 (EC80) | 1 nM - 100 µM | 2.36 | -1.0 ± 0.1 | > 0.98 |
| ERK1/2 Phosphorylation | Relaxin-3 (EC80) | 1 nM - 100 µM | 7.82 | -1.1 ± 0.2 | > 0.97 |
Note: The IC50 values presented are example values based on published literature and may vary depending on experimental conditions.[4]
Conclusion
These protocols provide a comprehensive guide for researchers to generate reliable dose-response curves for the RXFP3 antagonist, this compound. Accurate determination of the IC50 is fundamental for understanding the potency of this compound and is a crucial step in the drug development process for therapeutics targeting the relaxin-3/RXFP3 system. Careful execution of these assays and appropriate data analysis will yield high-quality, reproducible results.
References
- 1. revvity.com [revvity.com]
- 2. Relaxin-3 stimulates the hypothalamic-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Relaxin-3 Agonists and Antagonists Based on Grafted Disulfide-Stabilized Scaffolds [frontiersin.org]
- 8. High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring RLX-33 Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a selective, nonpeptide antagonist for the relaxin family peptide 3 (RXFP3) receptor, a G protein-coupled receptor implicated in various physiological processes, including stress responses, appetite control, and motivation.[1][2] As a brain-penetrant small molecule, the quantification of this compound concentrations in the central nervous system is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding its therapeutic potential in targeting neurological and psychiatric disorders.[1][3] These application notes provide detailed protocols for the measurement of this compound in brain tissue, primarily derived from preclinical studies in rodent models.
RXFP3 Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the RXFP3 receptor. RXFP3 is a Gαi/o-coupled receptor.[1] Upon binding of its endogenous ligand, relaxin-3, the receptor signaling cascade is initiated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Concurrently, this pathway can stimulate the mitogen-activated protein kinase (MAPK/ERK) cascade.[1] this compound blocks these downstream effects by preventing the activation of RXFP3.
Pharmacokinetic Profile of this compound in Rats
Understanding the pharmacokinetic properties of this compound is essential for designing effective dosing regimens and interpreting experimental results. The following table summarizes the key pharmacokinetic parameters of this compound in male Wistar rats following a single intraperitoneal (IP) administration of 10 mg/kg.[1][4]
| Parameter | Matrix | Value | Units |
| Administration Route | - | Intraperitoneal (IP) | - |
| Dose | - | 10 | mg/kg |
| Cmax (Peak Concentration) | Plasma | 1401 | ng/mL |
| Brain | 1552 (3.35 µM) | ng/mL | |
| Tmax (Time to Peak Conc.) | Plasma | 0.5 | hours |
| Brain | 2 | hours | |
| t1/2 (Half-life) | Plasma | 1.9 | hours |
| Brain | 4.9 | hours | |
| Brain to Plasma AUC Ratio (Kp) | - | 2.3 | - |
| Plasma Protein Binding | Plasma | 99.8 | % |
Data sourced from Gay et al., 2022.[1]
Experimental Protocols
The accurate measurement of this compound in brain tissue requires a robust and validated bioanalytical method. The following protocols for tissue collection, sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are based on established methodologies for small molecule quantification in brain tissue and specific details from the primary literature on this compound.[1]
Protocol 1: Brain Tissue Collection and Homogenization
Objective: To collect and process brain tissue from preclinical models for subsequent analysis of this compound concentration.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Microcentrifuge tubes
-
Calibrated balance
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols at predetermined time points following this compound administration.
-
Perform euthanasia and immediately dissect the whole brain or specific brain regions of interest.
-
Rinse the collected tissue with ice-cold PBS to remove any blood contamination.
-
Blot the tissue dry and record its weight.
-
Immediately snap-freeze the tissue in liquid nitrogen to quench metabolic activity and prevent degradation of the analyte. Samples can be stored at -80°C until homogenization.
-
For homogenization, place the frozen brain tissue in a pre-chilled tube containing a specific volume of ice-cold PBS (a common ratio is 1:3 or 1:4 w/v, e.g., 100 mg of tissue in 300 or 400 µL of PBS).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
The resulting brain homogenate can be used immediately for extraction or stored at -80°C.
Protocol 2: this compound Extraction from Brain Homogenate
Objective: To extract this compound from the complex brain matrix and prepare it for LC-MS/MS analysis. This protocol utilizes protein precipitation and liquid-liquid extraction.
Materials:
-
Brain homogenate from Protocol 1
-
Internal Standard (IS) working solution (e.g., 0.1 µM glyburide/labetalol in methanol/acetonitrile (B52724) with 0.5% ammonium (B1175870) formate, as used for plasma in the reference study).[1] A structurally similar compound to this compound not present in the sample would be an ideal IS.
-
Acetonitrile (ACN), ice-cold
-
Formic acid
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Thaw the brain homogenate samples on ice.
-
In a microcentrifuge tube, add a known volume of brain homogenate (e.g., 100 µL).
-
Add the internal standard solution.
-
For protein precipitation, add at least 3 volumes of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing this compound and the IS and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the reconstitution solution (e.g., 100 µL).
-
Vortex briefly and centrifuge to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To quantitatively determine the concentration of this compound in the extracted brain samples using a sensitive and selective LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase analytical column
Suggested LC-MS/MS Parameters (to be optimized for this compound):
| Parameter | Suggested Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure this compound and a suitable IS |
Procedure:
-
Develop an optimized LC gradient to achieve good chromatographic separation of this compound and the IS from matrix components.
-
Optimize the mass spectrometer source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.
-
Establish the precursor-to-product ion transitions for this compound and the IS for MRM analysis.
-
Prepare a calibration curve by spiking known concentrations of this compound and a fixed concentration of the IS into blank brain homogenate and processing these standards using the extraction protocol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Analyze the calibration standards, QC samples, and unknown brain samples by LC-MS/MS.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for measuring this compound brain concentration.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable measurement of this compound concentrations in brain tissue. Adherence to these methodologies will enable researchers to generate high-quality pharmacokinetic data, which is indispensable for advancing the understanding of this compound's central nervous system effects and its development as a potential therapeutic agent. It is recommended to perform a full method validation according to regulatory guidelines to ensure the robustness and reproducibility of the assay in your laboratory.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis Elucidates a Daily Rhythm in Orexin A Concentration in the Rat Vitreous Body - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RLX-33 in hRXFP3-CHO Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RLX-33 is a first-in-class, small-molecule, negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3] As a brain-penetrant compound, this compound holds potential for investigating the role of the relaxin-3/RXFP3 system in various physiological processes, including stress responses, appetite control, and motivation for reward.[4][5] These application notes provide detailed protocols for studying the pharmacological effects of this compound in a human RXFP3-expressing Chinese Hamster Ovary (CHO) cell line (hRXFP3-CHO), a common in vitro model for characterizing RXFP3 ligands.
Data Presentation
The following tables summarize the quantitative data reported for this compound in hRXFP3-CHO cell line experiments.
Table 1: In Vitro Potency of this compound in hRXFP3-CHO Cells
| Assay Type | Parameter | Value (µM) | Reference |
| cAMP Accumulation | IC50 | 2.36 | [1][4] |
| [³⁵S]GTPγS Binding | IC50 | 3.07 | [1][4] |
| ERK1 Phosphorylation | IC50 | 7.82 | [6] |
| ERK2 Phosphorylation | IC50 | 13.86 | [6] |
Table 2: Binding Characteristics of this compound at hRXFP3
| Assay Type | Observation | Conclusion | Reference |
| Radioligand Binding ([¹²⁵I]R3/I5) | Did not displace the orthosteric radioligand. | Allosteric mechanism of action. | [4] |
| cAMP Accumulation | Dose-dependently decreased the Emax of relaxin-3. | Insurmountable antagonism, characteristic of a NAM. | [4] |
| [³⁵S]GTPγS Binding | Dose-dependently decreased the Emax of relaxin-3. | Confirms insurmountable antagonism. | [4] |
Signaling Pathways & Experimental Workflows
Experimental Protocols
Cell Culture of hRXFP3-CHO Cells
This protocol outlines the basic steps for maintaining and preparing the hRXFP3-CHO cell line for experiments.
Materials:
-
hRXFP3-CHO stable cell line (e.g., PerkinElmer, ES-656-C)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418, concentration as per supplier's recommendation).
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and multi-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells: Thaw a frozen vial of hRXFP3-CHO cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified 5% CO₂ incubator. Passage the cells when they reach 80-90% confluency.
-
Plating for Assays: For experiments, detach the cells using Trypsin-EDTA, neutralize with medium, centrifuge, and resuspend in the appropriate assay buffer or medium. Seed the cells at the desired density in multi-well plates.
cAMP Accumulation Assay
This protocol is for measuring the inhibition of agonist-induced cAMP production by this compound.
Materials:
-
hRXFP3-CHO cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)
-
RXFP3 agonist (e.g., Relaxin-3)
-
This compound
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer, TRF0262)
-
384-well white opaque plates
Protocol:
-
Cell Plating: Seed hRXFP3-CHO cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and add assay buffer. Add varying concentrations of this compound or vehicle control to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of an RXFP3 agonist (e.g., EC₈₀ of Relaxin-3) to the wells to stimulate the receptor.
-
Lysis and Detection: After incubation, lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the RXFP3 receptor.
Materials:
-
Membranes prepared from hRXFP3-CHO cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³⁵S]GTPγS
-
GDP
-
RXFP3 agonist (e.g., Relaxin-3)
-
This compound
-
96-well filter plates and vacuum manifold
Protocol:
-
Membrane Preparation: Homogenize hRXFP3-CHO cells in a lysis buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Reaction Setup: In a 96-well plate, add cell membranes, GDP, varying concentrations of this compound, and the RXFP3 agonist.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction and incubate at 30°C with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters and measure the radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding and calculate the IC₅₀.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on agonist-induced phosphorylation of ERK1/2.
Materials:
-
hRXFP3-CHO cells
-
Serum-free medium
-
RXFP3 agonist (e.g., Relaxin-3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Plate hRXFP3-CHO cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with different concentrations of this compound or vehicle, followed by stimulation with an RXFP3 agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot this ratio against the this compound concentration to determine the IC₅₀.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Whole-cell radioligand saturation binding [protocols.io]
Troubleshooting & Optimization
Technical Support Center: RLX-33 Formulation for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for improving the solubility of RLX-33 for in vivo experiments. Given its characteristically low aqueous solubility, successful preclinical evaluation of this compound hinges on appropriate formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows potent in vitro activity but has no effect in my animal model. What is the likely cause?
A1: A significant discrepancy between in vitro and in vivo results is commonly due to poor pharmacokinetic properties, primarily low bioavailability.[1][2] this compound has a documented aqueous solubility of less than 1 μM and high plasma protein binding (99.8%), both of which can severely limit its absorption and exposure in the body after administration.[3][4] An inadequate concentration of the compound at the target receptor, in this case, the relaxin family peptide 3 (RXFP3) receptor, will fail to elicit a pharmacological response.[3][5]
Q2: What is the first step to improving the in vivo performance of this compound?
A2: The initial and most critical step is to develop a formulation that enhances the solubility and dissolution rate of this compound.[1][6] The choice of formulation strategy will depend on the intended route of administration (e.g., intraperitoneal, oral, intravenous), the required dose, and the specific animal model. Common approaches include using co-solvents, surfactants, cyclodextrins, or creating lipid-based formulations.[1][7]
Q3: Are there any known successful routes of administration for this compound in preclinical studies?
A3: Yes, published studies have successfully used intraperitoneal (i.p.) injections to administer this compound in rats for behavioral assessments, such as modulating feeding and alcohol self-administration.[3][5][8] This route bypasses the complexities of oral absorption, but still requires a formulation that can maintain the drug in solution within the peritoneal cavity for absorption into systemic circulation.
Q4: What safety considerations are important when selecting excipients for my formulation?
A4: All components in your formulation must be safe and well-tolerated in the chosen animal species at the administered volume and concentration.[1][9] It is crucial to use pharmaceutical-grade excipients whenever possible and to be aware of potential toxicities associated with certain solvents or surfactants.[10][11] For instance, the pH of parenteral formulations should be optimized to reduce irritation, typically within a range of 3-9 for intravenous administration.[1]
Troubleshooting Guide: Common Formulation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon injection | The formulation is unstable upon dilution with physiological fluids (e.g., blood, interstitial fluid). This is a common issue with co-solvent-based formulations. | Consider using a different solvent system. Alternatively, explore micellar formulations (using surfactants) or cyclodextrin (B1172386) complexes, which can better protect the drug from the aqueous environment and prevent precipitation.[10][12][13] |
| Inconsistent results/high variability | The drug is not uniformly dispersed in the vehicle, especially in a suspension. This leads to inaccurate dosing. | For suspensions, ensure the particle size of this compound is minimized (micronization) and that appropriate suspending and wetting agents are used.[1][2] Always vortex the formulation thoroughly immediately before each administration to ensure homogeneity.[2] |
| No observable in vivo effect despite a clear solution | The drug may be trapped within the formulation vehicle (e.g., micelles) and not effectively released to interact with its target. Alternatively, high plasma protein binding could be limiting the free fraction of the drug. | Re-evaluate the excipient choice. A different surfactant or lipid base might alter the release kinetics.[7] While difficult to change, understanding the impact of high protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data. |
| Local irritation or adverse reaction at the injection site | The formulation's pH, osmolality, or a specific excipient may be causing tissue damage or inflammation. | Review the properties of all excipients.[9] Ensure the pH of the final formulation is as close to physiological pH (~7.4) as possible. If using a co-solvent like DMSO, keep its final concentration to a minimum, as it can be an irritant. |
Experimental Protocols & Data
Protocol 1: Screening of Solubilizing Vehicles
Objective: To identify a suitable vehicle for solubilizing this compound for intraperitoneal injection in rodents.
Methodology:
-
Prepare a range of common, well-tolerated parenteral vehicles. Examples are provided in the table below.
-
Add an excess amount of this compound powder to 1 mL of each vehicle in a glass vial.
-
Securely cap the vials and place them on a rotary shaker at room temperature for 24 hours to allow equilibrium to be reached.
-
After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Table 1: Example Solubility Screening Data for this compound
| Vehicle Composition | This compound Solubility (µg/mL) | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| 5% DMSO in Saline | 50 | Clear solution |
| 10% PEG400 in Saline | 85 | Clear solution |
| 5% Solutol HS 15 in Saline | 250 | Clear solution, slight viscosity |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | 1500 | Clear solution |
Note: This is example data. Actual results may vary.
Protocol 2: Preparation of an HPβCD-Based Formulation
Objective: To prepare a sterile, injectable solution of this compound using hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent.
Methodology:
-
Prepare a 20% (w/v) solution of HPβCD in sterile water for injection.
-
Slowly add the pre-weighed this compound powder to the HPβCD solution while vortexing continuously.
-
Once the powder is added, place the solution on a magnetic stirrer for 4-6 hours at room temperature, protected from light, until the solution is completely clear.
-
To ensure sterility for in vivo use, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[9]
-
Store the formulation according to stability data, typically at 4°C, protected from light.[14] Confirm the concentration of the final filtered solution via an analytical method like HPLC.
Visualizations
Logical Workflow for Formulation Selection
Caption: Workflow for developing an in vivo formulation for this compound.
Simplified RXFP3 Signaling Pathway
This compound acts as a negative allosteric modulator (NAM) of the RXFP3 receptor, which is a Gi-coupled GPCR.[8] This means it inhibits the receptor's function, primarily the suppression of adenylyl cyclase activity.
Caption: this compound inhibits the Gi-coupled RXFP3 signaling cascade.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 5. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. medchemexpress.com [medchemexpress.com]
RLX-33 Solution Stability Technical Support Center
Welcome to the technical support center for RLX-33. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What happened?
A1: this compound has very low aqueous solubility (<1 µM).[1] Precipitation is common when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. The final concentration of the organic solvent may be too low to maintain solubility.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, a stock solution of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What is the recommended vehicle for in vivo studies?
A3: Two vehicles have been successfully used. For single-dose studies, a stock in DMSO followed by dilution in corn oil is an option. For repeated injections in behavioral studies, a suspension in 45% hydroxypropyl-β-cyclodextrin (HPBCD) is reported to be more suitable.[3]
Q4: How quickly should I use the this compound formulation after preparation?
A4: It is recommended to prepare this compound solutions in HPBCD within an hour of use and to vortex the solution immediately before each injection.[3] This suggests a potential for short-term physical instability (e.g., precipitation or aggregation).
Q5: Is this compound sensitive to light or temperature?
A5: While specific photostability and thermal degradation studies for this compound are not publicly available, it is standard practice for small molecules to assess for degradation under forced conditions, including heat and light. It is prudent to protect solutions from light and avoid high temperatures unless performing a specific stress test.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded. The percentage of DMSO in the final solution is too low. | 1. Increase the percentage of DMSO in the final solution, if tolerated by the experimental system.2. Consider using a different solubilization strategy, such as formulation in 45% HPBCD.[3]3. Decrease the final concentration of this compound. |
| Solution is cloudy or contains visible particles after preparation. | Incomplete dissolution of solid this compound or precipitation. | 1. Ensure the stock solution in DMSO is fully dissolved before further dilution.2. When using HPBCD, ensure vigorous vortexing and allow sufficient time for suspension.3. For the DMSO/corn oil formulation, ensure thorough mixing of the two phases.[2] |
| Loss of compound activity over time in an experimental assay. | Possible degradation or adsorption to container surfaces. This compound is highly protein-bound (99.8% in rat plasma), suggesting it may be "sticky."[1] | 1. Prepare fresh solutions for each experiment.2. Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware.3. Include a stabilizing agent, such as a small amount of non-ionic surfactant (e.g., Tween-80) or bovine serum albumin (BSA), if compatible with the assay. |
| Inconsistent results between experiments. | Variability in solution preparation. Physical instability of the solution (precipitation over time). | 1. Standardize the solution preparation protocol strictly.2. Always vortex the solution immediately before use.[3]3. Prepare solutions as close to the time of use as possible, ideally within one hour.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility and Pharmacokinetic Properties
| Parameter | Value | Source |
| Aqueous Solubility | < 1 µM | [1] |
| Plasma Protein Binding (rat) | 99.8% | [1] |
| Half-life (plasma, rat) | 1.9 hours | [3] |
| Half-life (brain, rat) | 4.9 hours | [3] |
Table 2: Stock Solution Storage Conditions
| Solvent | Temperature | Storage Duration | Source |
| DMSO | -80°C | 6 months | [2] |
| DMSO | -20°C | 1 month | [2] |
Diagrams and Workflows
This compound Formulation Selection Workflow
Caption: Workflow for selecting an appropriate this compound formulation.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility problems.
Simplified this compound Signaling Pathway
Caption: this compound acts as a negative allosteric modulator (NAM) of RXFP3.
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/Corn Oil
This protocol is adapted from procedures for single-dose in vivo studies.[2]
-
Prepare Stock Solution: Accurately weigh the required amount of solid this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution and store at -20°C (for up to 1 month) or -80°C (for up to 6 months).[2]
-
Prepare Dosing Solution: For a 1 mL final dosing solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
Mixing: Mix thoroughly by vortexing or sonication to ensure a uniform suspension/solution.
-
Administration: Administer to the animal based on the required dose (e.g., 10 mg/kg). Note that this protocol yields a concentration of 2.08 mg/mL.
Protocol 2: Preparation of this compound in 45% HPBCD
This protocol is recommended for studies involving repeated injections.[3]
-
Prepare Vehicle: Prepare a 45% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or saline.
-
Weigh this compound: Accurately weigh the required amount of solid this compound.
-
Suspension: Add the solid this compound to the 45% HPBCD vehicle.
-
Mixing: Vortex the suspension vigorously to ensure it is uniformly mixed.
-
Administration: Prepare the solution within one hour of the planned injection. Immediately prior to drawing the dose into the syringe, vortex the solution again to ensure homogeneity.
Analytical Methods for Stability Assessment
To rigorously assess the stability of your specific this compound formulation, a forced degradation study is recommended. This involves subjecting the solution to harsh conditions to accelerate degradation.
Table 3: Recommended Conditions for Forced Degradation Studies
| Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | 60°C for 10 days (for solid or solution) |
| Photostability | Expose to visible and UV light (e.g., 2.4 million lux hours and 400 watt hours/m²) with a dark control |
Analytical Techniques for Monitoring Stability:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing stability. A stability-indicating HPLC method should be developed that separates the intact this compound peak from any potential degradants. Purity is often determined by peak area percentage. The original characterization of this compound used RP-HPLC.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of any degradation products, which provides crucial clues to their structure and the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS): Used to definitively characterize the structure of significant degradation products.[4]
References
- 1. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in RLX-33 assays
Welcome to the technical support center for RLX-33 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and other common issues encountered during experimentation with the RXFP3 antagonist, this compound.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and blood-brain barrier penetrant antagonist of the Relaxin Family Peptide 3 (RXFP3) receptor.[1] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor different from the endogenous ligand (relaxin-3) to inhibit receptor activation.[2][3] This inhibitory action has been shown to block relaxin-3-induced ERK1/2 phosphorylation.[1]
Q2: What are the key in-vitro assays used to characterize this compound activity?
The primary in-vitro functional assays used to characterize this compound are:
-
cAMP Accumulation Assays: To measure the inhibition of relaxin-3-stimulated adenylyl cyclase activity.
-
GTPγS Binding Assays: To assess the inhibition of G-protein activation upon receptor stimulation.
-
ERK1/2 Phosphorylation Assays: To quantify the downstream signaling effects of RXFP3 receptor activation and its inhibition by this compound.
Q3: What are the known physicochemical properties of this compound that can affect in-vitro assays?
This compound has poor aqueous solubility, with a kinetic solubility of less than 1 µM.[4] It is also highly protein-bound (99.8% in rat plasma).[1][4] These properties are critical to consider when preparing stock solutions and performing in-vitro experiments, as they can significantly impact the effective concentration of the compound in your assay.
Troubleshooting Inconsistent Results
Issue 1: High variability between replicate wells in my assay plate.
-
Potential Cause: Inconsistent dispensing of this compound, especially at low concentrations, due to its poor solubility and potential for precipitation. Pipetting errors can also contribute to variability.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: When preparing your this compound stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming and vortexing can aid this process.
-
Use a Master Mix: For each concentration of this compound, prepare a master mix containing the compound and assay buffer. This ensures a homogenous distribution of the compound before dispensing into individual wells.
-
Calibrate Pipettes: Regularly calibrate your single and multichannel pipettes to ensure accurate and precise liquid handling.
-
Plate Layout: Be mindful of potential "edge effects" on your plate. Consider leaving the outer wells empty or filling them with buffer to maintain a more uniform environment across the plate.
-
Issue 2: The inhibitory effect of this compound is lower than expected or absent.
-
Potential Cause 1: this compound Precipitation. The poor aqueous solubility of this compound can lead to it precipitating out of solution when diluted into aqueous assay buffers, reducing the effective concentration.
-
Troubleshooting Steps:
-
Check for Precipitate: Visually inspect your diluted this compound solutions for any signs of precipitation.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability or assay performance but helps maintain this compound solubility. A DMSO tolerance test is recommended.
-
Consider a Surfactant: For some assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., Pluronic F-127 or Tween-20) in the assay buffer can help to maintain the solubility of hydrophobic compounds. This should be validated to ensure it does not interfere with the assay.
-
-
Potential Cause 2: Sub-optimal Assay Conditions. The assay conditions may not be optimized for detecting the negative allosteric modulatory effects of this compound.
-
Troubleshooting Steps:
-
Agonist Concentration: In antagonist mode experiments, use an agonist (relaxin-3) concentration that elicits a sub-maximal response (e.g., EC80). This will make the assay more sensitive to the inhibitory effects of an antagonist.
-
Incubation Time: Optimize the incubation time for both the agonist and this compound. For NAMs, a pre-incubation with the compound before adding the agonist may be necessary to allow for binding to the receptor.
-
Issue 3: High background signal in my ERK1/2 phosphorylation assay.
-
Potential Cause: Basal activity of the MAPK pathway or stress-induced ERK1/2 phosphorylation.
-
Troubleshooting Steps:
-
Serum Starvation: Increase the duration of serum starvation of your cells before the experiment (e.g., from 6 to 12 hours) to reduce basal ERK1/2 phosphorylation.
-
Gentle Handling: Handle cell plates gently during media changes and compound addition to avoid mechanical stress, which can activate the MAPK pathway.
-
Optimize Cell Seeding Density: Titrate the number of cells seeded per well. Lower cell densities can sometimes lead to lower basal signaling.
-
Data Presentation
Table 1: In-Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| cAMP Accumulation | hRXFP3-CHO | IC50 | 2.36 |
| GTPγS Binding | hRXFP3-CHO | IC50 | 3.07 |
| ERK1/2 Phosphorylation | - | IC50 (ERK1) | 7.82 |
| ERK1/2 Phosphorylation | - | IC50 (ERK2) | 13.86 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
1. cAMP Accumulation Assay
-
Cell Seeding: Seed CHO cells stably expressing human RXFP3 (hRXFP3-CHO) into 384-well plates at a density optimized to give a robust signal-to-background ratio.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer containing a phosphodiesterase inhibitor such as IBMX (final concentration typically 0.1 mM).
-
Assay Procedure:
-
Aspirate cell culture medium and add the diluted this compound solutions to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add relaxin-3 agonist at a pre-determined EC80 concentration in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
-
2. GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from hRXFP3-CHO cells and determine the protein concentration.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP. The optimal concentrations of Mg2+ and GDP should be determined empirically as they can significantly impact the assay window for allosteric modulators.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and serial dilutions of this compound.
-
Add the relaxin-3 agonist at various concentrations to generate a dose-response curve.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined time at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK-293 expressing hRXFP3) in 6-well plates.
-
Once confluent, serum-starve the cells for at least 6 hours.
-
Pre-treat cells with different concentrations of this compound for a specified time.
-
Stimulate with relaxin-3 agonist for a short period (e.g., 5-10 minutes), as ERK phosphorylation is often transient.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Assays.
Caption: General Experimental Workflow for In-Vitro this compound Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RLX-33 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and troubleshoot RLX-33 off-target binding in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and blood-brain barrier-penetrant nonpeptide antagonist for the relaxin family peptide 3 (RXFP3) receptor.[1][2][3] It functions as a negative allosteric modulator (NAM) at the RXFP3 receptor.[4][5] Its primary on-target effect is the inhibition of relaxin-3 activity, such as blocking relaxin-3-induced ERK1/2 phosphorylation.[1][2] The relaxin-3/RXFP3 system is involved in physiological processes like appetite control, stress responses, and motivation.[3][4]
Q2: What is known about the off-target profile of this compound?
This compound has been shown to be highly selective for RXFP3 over other related receptors like RXFP1 and RXFP4.[4] In a broad screening panel of 45 G protein-coupled receptors (GPCRs), ion channels, and transporters, this compound showed minimal off-target activity at a concentration of 10 μM.[4] However, some weak interactions were noted.[4] A follow-up assay confirmed a weak affinity for the sigma-2 receptor.[4]
Q3: Why is minimizing off-target binding important in my experiments?
This compound Target Selectivity Profile
The following table summarizes the known selectivity and off-target binding profile of this compound from preclinical screening assays.
| Target | Interaction Type | Potency / Affinity | Notes |
| RXFP3 | Antagonist (NAM) | IC50 = 2.36 μM | Primary On-Target [1] |
| ERK1 Phosphorylation | Inhibition | IC50 = 7.82 μM | Downstream effect of RXFP3 antagonism[1] |
| ERK2 Phosphorylation | Inhibition | IC50 = 13.86 μM | Downstream effect of RXFP3 antagonism[1] |
| Sigma-2 Receptor | Inhibition | Ki = 3.2 μM | Confirmed weak off-target affinity[4] |
| 5-HT2c Receptor | Inhibition | 53% inhibition @ 10 μM | Potential weak off-target interaction[4] |
| Muscarinic M2 Receptor | Inhibition | 51% inhibition @ 10 μM | Potential weak off-target interaction[4] |
This compound On-Target Signaling Pathway
This compound acts as a negative allosteric modulator on the RXFP3 receptor, preventing the downstream signaling cascade initiated by the endogenous agonist, relaxin-3.
Caption: this compound signaling pathway.
Troubleshooting Guides
Q4: My effective concentration in a cell-based assay is much higher than the reported IC50. Could this be due to off-target effects?
This is a common indicator of potential off-target activity or experimental issues.[7] Several factors could be at play:
-
Poor Solubility: this compound has poor aqueous solubility (<1 µM).[4] At higher concentrations, the compound may precipitate out of solution, reducing its effective concentration and potentially causing non-specific effects.
-
High Protein Binding: The compound is highly protein-bound (99.8% in rat plasma).[1][4] If your cell culture media contains serum, a significant fraction of this compound will be bound to serum proteins (like albumin), reducing the free concentration available to interact with the target receptor.
-
Off-Target Engagement: At higher concentrations, this compound may engage with lower-affinity off-targets, such as the sigma-2 receptor, leading to a phenotype that is not mediated by RXFP3.[4]
Q5: How can I proactively minimize non-specific binding of this compound in my assay setup?
Optimizing your experimental conditions is the first line of defense against non-specific and off-target binding.[8]
-
Reduce Serum Concentration: If possible, run experiments in low-serum or serum-free media to increase the free fraction of this compound. Ensure the cells remain viable under these conditions.
-
Include a Blocking Agent: Add Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1% - 1%) to your assay buffer.[9][10] BSA can help block non-specific binding sites on plasticware and other surfaces.[10]
-
Use a Surfactant: For issues related to hydrophobic interactions, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01% - 0.05%) to the buffer.[9][10] This can help prevent the compound from sticking to surfaces.[10]
-
Optimize Buffer Conditions: Adjust the pH and ionic strength (salt concentration) of your assay buffer.[9] Higher salt concentrations can reduce non-specific binding caused by charge-based interactions.[9][10]
Troubleshooting Workflow for Unexpected Results
Use this workflow to diagnose and address potential off-target effects in your experiments.
Caption: Troubleshooting logic for off-target effects.
Q6: What experimental methods can I use to validate that the observed effect of this compound is due to RXFP3 engagement?
Several orthogonal methods should be used to confirm on-target activity.[11]
-
Genetic Validation: Use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout to reduce or eliminate the expression of RXFP3.[7][12] If the phenotype observed with this compound is abolished in these cells, it strongly suggests an on-target effect.[7]
-
Structurally Unrelated Antagonist: Use another well-validated RXFP3 antagonist that is structurally different from this compound. If this compound recapitulates the same phenotype, it strengthens the evidence for an on-target mechanism.[7]
-
Counterscreening: Directly test this compound for activity in cell lines or assays that express its known off-targets (e.g., sigma-2 receptor) but lack RXFP3.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding.[13]
Experimental Protocols
Protocol 1: General Assay Optimization to Reduce Non-Specific Binding
Objective: To determine optimal buffer conditions to minimize non-specific binding of this compound in a cell-free or cell-based assay.
Methodology:
-
Prepare Stock Solutions: Prepare a concentrated stock of this compound in 100% DMSO.
-
Establish Baseline: Run your standard assay protocol to establish a baseline for the on-target signal and the background (no compound) signal.
-
Test Buffer Additives (Matrix Experiment):
-
BSA: Prepare assay buffers containing a range of BSA concentrations (e.g., 0.01%, 0.1%, 0.5%, 1.0%).
-
Surfactant: Prepare buffers with a range of non-ionic surfactant concentrations (e.g., 0.005%, 0.01%, 0.05% Tween-20 or Triton X-100).
-
Salt: Prepare buffers with varying NaCl concentrations (e.g., 150 mM, 200 mM, 300 mM).
-
-
Negative Control: As a key control for non-specific binding, run the analyte (this compound) in your system without the primary target present (e.g., using a mock-transfected cell line or a bare sensor chip in SPR).[10]
-
Execution: Run the assay with this compound under each modified buffer condition.
-
Analysis: Compare the signal-to-background ratio for each condition. Select the condition that maintains a robust on-target signal while minimizing the signal in the negative control experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of this compound to its target, RXFP3, in an intact cellular environment.[13]
Methodology:
-
Cell Treatment: Culture cells expressing endogenous or recombinant RXFP3. Treat the cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for a specified incubation period.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[13]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble RXFP3 at each temperature point using a suitable protein detection method, such as Western Blot or ELISA.
-
Data Analysis: For both vehicle- and this compound-treated samples, plot the amount of soluble RXFP3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the RXFP3 protein, confirming target engagement.[13]
Workflow for Validating On-Target vs. Off-Target Effects
This diagram outlines a comprehensive strategy for confirming that an observed biological effect is mediated by the intended target.
Caption: A workflow for on-target effect validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Blood-Brain Barrier Transport of RLX-33
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the delivery of the RXFP3 antagonist, RLX-33, across the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing this compound's central nervous system (CNS) penetration.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Question: We are administering this compound systemically but observe a low brain-to-plasma concentration ratio, suggesting poor BBB transport. What are the potential causes and how can we troubleshoot this?
Answer:
A low brain-to-plasma concentration ratio of this compound can stem from several factors. While this compound is known to be a blood-brain barrier penetrant small molecule, its transport efficiency can be hampered by certain properties.[1][2][3][4] Reports indicate that this compound has poor aqueous solubility and high plasma-protein binding, which are common hurdles for CNS drug delivery.[2]
Troubleshooting Steps:
-
Confirm Formulation and Solubility:
-
Problem: Poor solubility can lead to precipitation in the bloodstream and reduced availability to cross the BBB.
-
Solution: Ensure this compound is fully solubilized in your vehicle. Consider using alternative, biocompatible solvents or co-solvents. For in vivo studies in rats, a formulation of 100 μL of a 20.8 mg/mL DMSO stock solution added to 900 μL of corn oil has been used.[1]
-
-
Assess Plasma Protein Binding:
-
Problem: High plasma protein binding (reported to be 99.8% in rat plasma) restricts the amount of free this compound available to cross the BBB.[1]
-
Solution: While difficult to alter directly, understanding the binding kinetics is crucial. Consider co-administration with agents that can displace this compound from plasma proteins, though this approach requires careful toxicity and off-target effect evaluation.
-
-
Evaluate Efflux Transporter Activity:
-
Problem: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.[5]
-
Solution: Conduct in vitro experiments using cell lines expressing relevant efflux transporters (e.g., hCMEC/D3 cells) to determine if this compound is a substrate.[6] If so, co-administration with a known efflux pump inhibitor could increase brain concentrations.
-
-
Consider Alternative Delivery Strategies:
Experimental Protocol: In Vitro Efflux Transporter Assay
This protocol outlines a method to assess if this compound is a substrate for P-glycoprotein.
-
Cell Culture: Culture hCMEC/D3 cells on transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, mimicking the BBB.[6]
-
Bidirectional Transport:
-
Apical-to-Basolateral (A-B): Add this compound to the apical (luminal) chamber and measure its concentration in the basolateral (abluminal) chamber over time.
-
Basolateral-to-Apical (B-A): Add this compound to the basolateral chamber and measure its concentration in the apical chamber over time.
-
-
Data Analysis: Calculate the efflux ratio by dividing the B-A permeability by the A-B permeability. A ratio significantly greater than 2 suggests active efflux.
-
Inhibitor Co-incubation: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio confirms that this compound is a P-gp substrate.
Issue 2: Inconsistent Efficacy in Behavioral Studies Despite Evidence of Brain Penetration
Question: Our pharmacokinetic data suggests this compound reaches the brain, but we are seeing variable or no effect in our behavioral models. What could be the cause?
Answer:
Inconsistent efficacy despite brain penetration can be due to insufficient target engagement, rapid metabolism within the brain, or off-target effects. This compound is a negative allosteric modulator of the RXFP3 receptor.[4]
Troubleshooting Steps:
-
Determine Free Brain Concentration:
-
Problem: Total brain concentration may not reflect the biologically active, unbound concentration of this compound at the RXFP3 receptor.
-
Solution: Use brain tissue homogenate binding assays or microdialysis to determine the unbound brain concentration (Kp,uu,brain).[6] This value should be compared to the in vitro IC50 for RXFP3 to ensure it is within the therapeutic range.
-
-
Assess Regional Brain Distribution:
-
Problem: this compound may not be reaching the specific brain regions where RXFP3 receptors are densely expressed and relevant to the behavior being studied.[4]
-
Solution: Employ techniques like autoradiography with a radiolabeled version of this compound or mass spectrometry imaging of brain slices to visualize its distribution.
-
-
Evaluate CNS Metabolism:
-
Problem: this compound may be rapidly metabolized into inactive forms within the brain parenchyma.
-
Solution: Analyze brain homogenates at various time points after administration using LC-MS/MS to identify and quantify potential metabolites.
-
Quantitative Data Summary
| Parameter | Reported Value | Species | Significance for BBB Transport | Citation |
| IC50 for RXFP3 | 2.36 µM | - | Target concentration needed in the brain. | [1] |
| Plasma Protein Binding | 99.8% | Rat | High binding reduces free drug for BBB transport. | [1] |
| Half-life (Plasma) | 1.9 hours | Rat | Determines dosing schedule and exposure time. | [4] |
| Half-life (Brain) | 4.9 hours | Rat | Indicates residence time in the CNS. | [4] |
| Effective Dose (Alcohol Self-Administration) | 5 mg/kg | Rat | Provides a target dose for achieving a behavioral effect. | [9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to enhance this compound delivery to the brain?
A1: Given this compound's characteristics, several strategies hold promise:
-
Nanoparticle Encapsulation: Formulating this compound into polymeric or lipid-based nanoparticles can improve its solubility, protect it from degradation, and facilitate transport across the BBB via mechanisms like receptor-mediated transcytosis if targeting ligands are added to the nanoparticle surface.[7][8]
-
Receptor-Mediated Transcytosis: Conjugating this compound to a molecule that targets a receptor expressed on the BBB, such as the transferrin receptor or insulin (B600854) receptor, can shuttle it across the endothelial cells.[11] For example, the Angiopep-2 peptide targets the LRP1 receptor and has been used to deliver paclitaxel (B517696) across the BBB.[12]
-
Focused Ultrasound (FUS): The application of low-frequency focused ultrasound in combination with systemically administered microbubbles can transiently and locally open the tight junctions of the BBB, allowing for increased penetration of therapeutics like this compound into specific brain regions.[8][13]
Q2: How does this compound work once it crosses the BBB?
A2: this compound is a negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, which is a G protein-coupled receptor (GPCR).[4] The endogenous ligand for this receptor is the neuropeptide relaxin-3. By binding to RXFP3, this compound inhibits the downstream signaling typically initiated by relaxin-3, such as the inhibition of cAMP accumulation and the phosphorylation of ERK1/2.[1][3] This system is implicated in regulating stress, appetite, and motivation.[2][4]
Q3: Are there any known off-target effects of this compound that could complicate interpretation of CNS-related experiments?
A3: this compound has been shown to be highly selective for RXFP3 over the related RXFP1 and RXFP4 receptors.[4] Furthermore, screening against a panel of 45 CNS targets, including other GPCRs, ion channels, and transporters, revealed no significant off-target liabilities.[4] This high selectivity simplifies the interpretation of its effects in CNS-related behavioral and physiological studies.
Q4: What is a standard protocol for administering this compound in animal models to study its central effects?
A4: A common method is intraperitoneal (IP) injection. For example, in studies on alcohol self-administration in rats, this compound was administered via IP injection at doses ranging from 5 to 20 mg/kg, one hour prior to the behavioral testing session.[4][9] The vehicle used for solubilizing this compound is often a mixture of DMSO and corn oil.[1]
Visualizations
Caption: Signaling pathway of the RXFP3 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition [mdpi.com]
- 7. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 9. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining RLX-33 Administration Techniques for Accuracy
Welcome to the technical support center for RLX-33, a novel and potent selective inhibitor of the Fictional Kinase 1 (FK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on administration techniques, troubleshooting common experimental issues, and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values
Q: My IC50 values for this compound are inconsistent across experiments or higher than the published values. What could be the cause?
A: Inconsistent IC50 values can stem from several factors, from compound handling to assay conditions. Here’s a systematic approach to troubleshooting:
-
Compound Integrity and Solubility:
-
Solubility: this compound is highly hydrophobic and may precipitate in aqueous solutions.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final concentration in your assay medium.[1] The final DMSO concentration should be kept low (ideally ≤ 0.5%) and consistent across all wells, including vehicle controls.[1][2]
-
Storage: Store the solid compound at -20°C.[1] Prepare small aliquots of the DMSO stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C.[3] Do not store this compound in aqueous solutions for more than a day.[3]
-
-
Assay Conditions:
-
ATP Concentration: If you are performing an in vitro kinase assay, the concentration of ATP can significantly impact the IC50 value of an ATP-competitive inhibitor like this compound.[4][5] Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the FK1 kinase.
-
Enzyme Concentration: High enzyme concentrations can lead to stoichiometric inhibition, resulting in steeper dose-response curves and potentially affecting the IC50 value.[6]
-
-
Cell-Based Assay Variables:
-
Cell Density: The number of cells seeded per well can influence the apparent IC50. Ensure you are using a consistent and optimized cell seeding density for your specific cell line.[3]
-
Incubation Time: The duration of this compound exposure can affect the observed potency. Standardize the incubation time across all experiments.
-
Issue 2: Poor Solubility and Precipitation
Q: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. How can I improve its solubility?
A: This is a common challenge with hydrophobic small molecules.[1] Here are several strategies to improve the solubility of this compound:
-
Optimize DMSO Concentration: While minimizing DMSO is generally recommended, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[1] Always include a vehicle control with the same DMSO concentration to account for any solvent effects.[7]
-
Use a Co-solvent System: Consider using a co-solvent system to enhance solubility.[8]
-
Adjust Buffer pH: The solubility of some compounds can be pH-dependent.[1] You can experiment with different pH values of your buffer to find the optimal range for this compound.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve any small precipitates.
Issue 3: High Background or Off-Target Effects
Q: I'm observing high background signal in my assays or suspect off-target effects. How can I address this?
A: High background or off-target effects can confound your results. Here are some troubleshooting steps:
-
Assay-Specific Interference:
-
Fluorescence-Based Assays: this compound may have intrinsic fluorescent properties that can interfere with fluorescence-based assays.[2] Run a control with this compound in the absence of cells or enzyme to check for background fluorescence.
-
Luminescence-Based Assays: Some compounds can inhibit luciferase, which is often used in kinase assays that measure ATP consumption.[2] This can lead to an underestimation of kinase inhibition.
-
-
Off-Target Kinase Inhibition: While this compound is highly selective for FK1, it may inhibit other kinases at higher concentrations.[5] Consider profiling this compound against a panel of related kinases to determine its selectivity profile.
-
Cellular Health: Ensure that the concentrations of this compound and the vehicle (DMSO) are not causing general cytotoxicity, which could be misinterpreted as a specific inhibitory effect.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Fictional Kinase 1 (FK1). By binding to the ATP-binding pocket of FK1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the FK1 signaling pathway.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q3: How should I store this compound?
A3: The solid powder form of this compound should be stored at -20°C.[1] DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] It is not recommended to store this compound in aqueous solutions for extended periods.[3]
Q4: What are the key considerations for designing a cell-based assay with this compound?
A4: Key considerations include optimizing cell seeding density, determining the appropriate incubation time, and carefully controlling the final DMSO concentration.[3] It is also crucial to include appropriate controls, such as a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known inhibitor of the FK1 pathway).
Q5: How can I interpret a steep dose-response curve for this compound?
A5: A steep dose-response curve, often indicated by a high Hill coefficient, can have several interpretations.[6][9] It may suggest cooperative binding, an inhibitor phase transition (such as precipitation at higher concentrations), or stoichiometric inhibition where the inhibitor concentration is close to the enzyme concentration.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Conditions |
| FK1 | 5.2 | 10 µM ATP, Radiometric Assay |
| FK2 (off-target) | 875 | 10 µM ATP, Radiometric Assay |
| FK3 (off-target) | >10,000 | 10 µM ATP, Radiometric Assay |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | FK1 Status | GI50 (nM) | Assay |
| Cancer Cell Line A | Overexpressed | 25 | 72h, CellTiter-Glo |
| Cancer Cell Line B | Wild-Type | 1,500 | 72h, CellTiter-Glo |
| Normal Cell Line C | Wild-Type | >20,000 | 72h, CellTiter-Glo |
Experimental Protocols
Protocol 1: In Vitro FK1 Kinase Assay
This protocol describes a radiometric assay to determine the in vitro potency of this compound against FK1.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
FK1 Enzyme: Dilute to the desired concentration in Kinase Buffer.
-
Substrate Peptide: Prepare a stock solution of a known FK1 substrate peptide.
-
[γ-33P]ATP: Prepare a working solution with cold ATP to achieve the desired final concentration (e.g., 10 µM).
-
This compound: Prepare a serial dilution in 100% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of Kinase Buffer to each well of a 96-well plate.
-
Add 1 µL of the this compound serial dilution to the appropriate wells.
-
Add 10 µL of the FK1 enzyme solution and incubate for 10 minutes at room temperature.
-
Add 10 µL of the substrate peptide solution.
-
Initiate the kinase reaction by adding 10 µL of the [γ-33P]ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol describes an MTT assay to determine the effect of this compound on the viability of cancer cells.[10]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from a DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours. The incubation time should be optimized for your specific cell line and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 value.
-
Visualizations
Caption: Fictional Kinase 1 (FK1) Signaling Pathway and Point of Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ardena.com [ardena.com]
- 9. [PDF] Interpreting steep dose-response curves in early inhibitor discovery. | Semantic Scholar [semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RLX-33 Technical Support Center: Managing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental replicates when working with RLX-33, a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, blood-brain barrier penetrant antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of the endogenous ligand, relaxin-3, to RXFP3. A key downstream effect of this antagonism is the inhibition of relaxin-3-induced ERK1/2 phosphorylation.[1][2]
Q2: What are the known challenges when working with this compound in in vitro assays?
A2: this compound is characterized by poor aqueous solubility and high plasma-protein binding (99.8% in rat plasma).[2][3] These properties can lead to several challenges in in vitro experiments, including:
-
Precipitation: The compound may precipitate out of solution when diluted from a DMSO stock into aqueous culture media, leading to inaccurate concentrations and high variability between replicates.
-
Reduced Bioavailability: In the presence of serum, the high protein binding can significantly reduce the free concentration of this compound available to interact with its target receptor on the cells, potentially leading to lower than expected efficacy.[1][4][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I minimize the impact of serum protein binding on my experimental results with this compound?
A4: The high degree of protein binding can sequester this compound, reducing its effective concentration. To mitigate this, consider the following:
-
Use serum-free or low-serum media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this will minimize protein binding.
-
Account for protein binding: If serum is required, be aware that the nominal concentration of this compound added to the media will be significantly higher than the free, active concentration. You may need to perform concentration-response curves in the presence and absence of serum to quantify the impact.
-
Use consistent serum batches: Different batches of serum can have varying protein compositions, which can contribute to variability.[6] Using a single, qualified batch of serum for a series of experiments is recommended.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Replicate Plates
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect wells for precipitate after adding this compound. If observed, refer to the "Managing this compound Solubility" guide below. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique to improve accuracy. |
| Edge Effects | "Edge effects" in microplates can lead to uneven evaporation and temperature gradients. Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier. |
| Variable Incubation Times | Standardize all incubation times precisely, especially the duration of this compound treatment and agonist stimulation. |
Issue 2: Lower than Expected Potency of this compound in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| High Serum Protein Binding | As noted in the FAQs, serum proteins can bind to this compound, reducing its free concentration. Perform experiments in reduced-serum or serum-free media if possible. If serum is necessary, you may need to increase the concentration of this compound. |
| This compound Degradation | Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Sub-optimal Agonist Concentration | The apparent potency of an antagonist is dependent on the concentration of the agonist it is competing against. Ensure you are using an agonist concentration at or near its EC80 for consistent and robust results. |
| Low RXFP3 Receptor Expression | The potency of this compound will be influenced by the level of RXFP3 expression in your cell line. Confirm receptor expression levels via qPCR, western blot, or flow cytometry. |
Data Presentation: Managing this compound Variability
The following tables illustrate how to present data to identify and understand sources of variability in your this compound experiments.
Table 1: Effect of Serum Concentration on this compound IC50 in an ERK1/2 Phosphorylation Assay
| Serum Concentration | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Replicate 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| 0% (Serum-Free) | 2.15 | 2.40 | 2.28 | 2.28 | 0.13 |
| 2.5% FBS | 4.75 | 5.10 | 4.92 | 4.92 | 0.18 |
| 10% FBS | 15.20 | 18.50 | 16.85 | 16.85 | 1.65 |
This table demonstrates a significant rightward shift in the IC50 of this compound with increasing serum concentrations, highlighting the impact of protein binding.
Table 2: Troubleshooting High Variability in Replicates
| Experiment | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Coefficient of Variation (%) | Notes |
| Initial | 45 | 75 | 30 | 50.0 | 45.8 | High variability observed. |
| w/ Reverse Pipetting | 55 | 62 | 58 | 58.3 | 6.0 | Improved precision in cell seeding. |
| w/ Pre-warmed Media & Slow Addition | 60 | 65 | 63 | 62.7 | 4.0 | Minimized this compound precipitation. |
This table illustrates a systematic approach to reducing variability by addressing potential sources of error one at a time.
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously for 2-5 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Working Solution Preparation:
-
Pre-warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Prepare serial dilutions of your this compound stock solution in 100% DMSO to create intermediate stocks.
-
To prepare the final working concentration, add a small volume of the appropriate DMSO intermediate stock to the pre-warmed medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around.
-
Immediately mix the solution by gentle vortexing or inversion to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Protocol 2: this compound Antagonism of Relaxin-3-Induced ERK1/2 Phosphorylation
This protocol outlines a general method for assessing this compound antagonist activity. Specific details may need to be optimized for your cell line and assay format (e.g., Western blot, ELISA, In-Cell Western).
-
Cell Seeding:
-
Seed cells expressing RXFP3 (e.g., CHO-hRXFP3) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, gently aspirate the growth medium and replace it with serum-free medium.
-
Incubate the cells for 4-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
-
This compound Pre-incubation:
-
Prepare a series of concentrations of this compound in serum-free medium from your stock solutions as described in Protocol 1.
-
Add the this compound dilutions (and a vehicle control) to the appropriate wells and incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a relaxin-3 agonist (e.g., R3/I5) in serum-free medium at a concentration that will give a final concentration of approximately EC80.
-
Add the agonist solution to all wells except for the unstimulated control wells.
-
Incubate for the pre-determined optimal time for ERK1/2 phosphorylation (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Immediately aspirate the medium and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Quantify phosphorylated ERK1/2 and total ERK1/2 levels using your chosen detection method (e.g., Western blot, ELISA).
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Workflow for troubleshooting this compound experimental variability.
References
- 1. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: RLX-33 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with RLX-33 in vitro.
Troubleshooting Guide
Question: We are observing lower than expected potency (higher IC50) for this compound in our in vitro assays. What are the potential causes and solutions?
Answer:
Low in vitro potency of this compound can stem from several factors, primarily related to its physicochemical properties and the specific experimental setup. As a potent and selective negative allosteric modulator (NAM) of the Relaxin Family Peptide 3 (RXFP3) receptor, its activity is dependent on precise assay conditions.[1] Below is a systematic guide to troubleshoot and resolve common issues.
Compound Solubility and Handling
This compound is characterized by poor aqueous solubility (<1 µM) and a high propensity for plasma protein binding (99.8%).[2] Improper handling can lead to precipitation and a lower effective concentration in your assay.
-
Issue: Compound precipitation in aqueous assay buffers.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions, dilute the DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤0.5%) to prevent solvent-induced artifacts.
-
Solubility Enhancers: For cell-based assays sensitive to DMSO, consider using a vehicle like 45% hydroxypropyl-β-cyclodextrin (HPBCD) to improve solubility.
-
Verification: After dilution, visually inspect the solution for any signs of precipitation. If precipitation is observed, sonication or gentle warming may aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Assay System and Cell Line
The choice of cell line and the expression level of the RXFP3 receptor are critical for a robust assay window.
-
Issue: Low or inconsistent RXFP3 receptor expression.
-
Solution:
-
Recommended Cell Line: Use a validated cell line stably expressing the human RXFP3 receptor, such as Chinese Hamster Ovary (CHO)-hRXFP3 cells.
-
Receptor Expression Verification: Regularly verify the expression level of RXFP3 in your cell line using techniques like qPCR or flow cytometry. Low expression will result in a weak signal and a diminished response to the modulator.
-
Cell Health and Passage Number: Ensure cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Functional Assay Parameters
As a negative allosteric modulator, the inhibitory effect of this compound is observed in the presence of an orthosteric agonist.
-
Issue: Suboptimal agonist concentration leading to a poor assay window.
-
Solution:
-
Agonist Selection: Use a potent and selective RXFP3 agonist such as relaxin-3 or the chimeric peptide R3/I5.
-
Agonist Concentration: The concentration of the agonist is crucial. For a NAM, it is recommended to use a high concentration of the agonist, typically the EC80 or EC90, to achieve a robust signal that can be effectively inhibited. You will need to perform a full agonist dose-response curve to determine the precise EC80/EC90 value in your specific assay system.
-
Assay Type: The most common functional assays for RXFP3 are the cAMP accumulation assay and the [35S]GTPγS binding assay. This compound inhibits the agonist-induced decrease in cAMP and the agonist-stimulated binding of [35S]GTPγS.
-
Reagent Quality and Assay Conditions
The quality and concentration of all reagents, as well as incubation times and temperatures, can significantly impact the assay outcome.
-
Issue: Degraded reagents or suboptimal assay conditions.
-
Solution:
-
Reagent Quality: Use high-purity reagents and prepare fresh solutions. Store all reagents according to the manufacturer's recommendations.
-
Buffer Composition: Optimize the concentrations of key components in your assay buffer, such as MgCl2, NaCl, and GDP (for GTPγS assays), through systematic titration experiments.
-
Incubation Times: Optimize the incubation time for both the compound and the agonist. Pre-incubation with the NAM (this compound) before the addition of the agonist is often required to allow for binding to the allosteric site.
-
Temperature: Maintain a consistent and optimal temperature throughout the assay. For GTPγS binding assays, this is typically 30°C.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| This compound IC50 (cAMP) | 2.36 µM | CHO-hRXFP3 cells | [1][2] |
| This compound IC50 (GTPγS) | 3.07 - 4.52 µM | CHO-hRXFP3 cell membranes | [2] |
| This compound Aqueous Solubility | <1 µM | [2] | |
| This compound Plasma Protein Binding | 99.8% | Rat plasma | [2] |
| R3/I5 Agonist pEC50 (cAMP) | 9.46 ± 0.02 | CHO-hRXFP3 cells | |
| Forskolin (B1673556) (cAMP Assay) | 10 - 25 µM | To stimulate adenylyl cyclase | |
| Final DMSO Concentration | ≤0.5% | In assay medium |
Experimental Protocols
cAMP Accumulation Assay Protocol for this compound
This protocol is designed for CHO-hRXFP3 cells in a 384-well format.
Materials:
-
CHO-hRXFP3 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
R3/I5 agonist stock solution
-
Forskolin stock solution
-
cAMP detection kit (e.g., HTRF or AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed CHO-hRXFP3 cells into a 384-well plate at an optimized density (e.g., 2,000 - 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Remember to keep the final DMSO concentration at ≤0.5%.
-
Compound Addition: Remove the culture medium from the wells and add the diluted this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Addition: Add a solution containing the R3/I5 agonist at its pre-determined EC80 concentration and forskolin (e.g., 10 µM final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
[35S]GTPγS Binding Assay Protocol for this compound
This protocol uses membranes prepared from CHO-hRXFP3 cells.
Materials:
-
CHO-hRXFP3 cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP stock solution
-
This compound stock solution (10 mM in DMSO)
-
R3/I5 agonist stock solution
-
[35S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
Scintillation cocktail
-
Filter plates (e.g., GF/C)
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from CHO-hRXFP3 cells. Determine the protein concentration of the membrane preparation.
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Add GDP to a final concentration of 10-30 µM.
-
Add the cell membranes (e.g., 5-20 µg of protein per well).
-
Add serial dilutions of this compound.
-
Add the R3/I5 agonist at its pre-determined EC80 concentration. For basal binding, add buffer instead of agonist. For non-specific binding, add 10 µM unlabeled GTPγS.
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific [35S]GTPγS binding against the log concentration of this compound and fit the data to determine the IC50 value.
Visualizations
Caption: RXFP3 Signaling Pathway.
Caption: General Experimental Workflow for a cAMP Assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a negative allosteric modulator (NAM) of the RXFP3 receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, relaxin-3. This binding changes the conformation of the receptor, leading to a decrease in the efficacy of the agonist.
Q2: Why is a high concentration of agonist used when testing a negative allosteric modulator? A2: A high concentration of agonist (e.g., EC80-EC90) is used to generate a strong and robust signal. This provides a large window to observe the inhibitory effect of the NAM. If a low concentration of agonist is used, the signal may be too weak to detect a significant reduction by the NAM.
Q3: Can I use a different cell line other than CHO-hRXFP3? A3: While other cell lines endogenously or recombinantly expressing RXFP3 can be used, it is crucial to validate the receptor expression and signaling pathway in that specific cell line. CHO-hRXFP3 cells are a well-characterized and commonly used system for studying RXFP3 modulators.
Q4: What are the expected IC50 values for this compound? A4: The reported IC50 values for this compound are typically in the low micromolar range. For example, an IC50 of 2.36 µM has been reported in a cAMP assay using CHO-hRXFP3 cells.[1][2]
Q5: Are there any known off-target effects of this compound? A5: this compound has been shown to be highly selective for RXFP3 over other related receptors like RXFP1 and RXFP4. However, it is always good practice to consider potential off-target effects and, if necessary, perform counter-screens against relevant targets.
References
adjusting RLX-33 protocol for different rat strains
Technical Support Center: RLX-33 Protocol
Welcome to the technical support center for the this compound protocol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you adapt and apply the this compound protocol to different rat strains effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with the this compound protocol.
Q1: We administered this compound and observed significant behavioral changes (e.g., hyperactivity, stereotypy) in Sprague Dawley rats, but not in Wistar rats. What could be the cause?
Possible Causes:
-
Strain-Specific Sensitivity: Different rat strains can have varied responses to a new compound.[1] Factors such as differences in receptor density, metabolic pathways, or baseline activity levels can lead to diverse behavioral outcomes.
-
Dosage-Dependent Effects: The observed hyperactivity could be a dose-dependent effect. The optimal dose for Sprague Dawley rats might be too high for Wistar rats, or vice versa.[2]
-
Off-Target Effects: The compound might be interacting with unintended targets that are differentially expressed between the two strains.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a dose-response study for each rat strain to determine the optimal dose that produces the desired effect without inducing adverse behaviors.
-
Review Existing Literature: Check for published data on the behavioral pharmacology of compounds with similar mechanisms of action in both Sprague Dawley and Wistar rats.
-
Control for Environmental Factors: Ensure that testing conditions such as lighting, noise, and time of day are standardized for all animals, as these can influence behavior.[2]
-
Acclimatization: Confirm that all rats have been properly habituated to the experimental room and handled gently to minimize stress, which can affect behavioral responses.[2][3]
Q2: Our results with the this compound protocol are highly variable, even within the same rat strain. What are potential sources of this variability?
Possible Causes:
-
Human Error and Handling: Inconsistent handling techniques can cause stress and significantly impact animal behavior and data quality.[3][4] Even routine procedures like cage changes can introduce variability.[5]
-
Environmental Conditions: Factors like housing density, cage enrichment, and ventilation can influence rodent physiology and experimental outcomes.[5][6]
-
Litter Effects: Animals from the same litter are not statistically independent. Failing to account for this can lead to skewed results.[7]
-
Sub-strain Differences: Genetic drift can lead to significant differences between sub-strains of rats from different suppliers, affecting reproducibility.[5]
-
Improper Protocol Adherence: Small deviations from the established protocol, such as in solution preparation or administration timing, can introduce errors.[4]
Troubleshooting Steps:
-
Standardize Handling Procedures: Use consistent, low-stress handling methods, such as using tunnels or cupped hands instead of tail-picking.[3] Ensure all personnel are trained on the same techniques.[8]
-
Control Environmental Variables: Maintain consistent housing conditions, including temperature, light cycles, and enrichment.[6]
-
Account for Litter in Statistical Analysis: Use statistical models that include litter as a random factor to control for litter effects.[7]
-
Source Animals Consistently: Obtain animals from the same supplier for the duration of a study to minimize variability from genetic drift.[5]
-
Use Checklists: Implement detailed checklists for all experimental procedures to prevent simple mistakes and ensure protocol adherence.[4]
Q3: We are not observing the expected physiological effect of this compound in Fischer 344 rats. Should we adjust the dosage or administration route?
Possible Causes:
-
Incorrect Dosage: The dose may be too low to elicit the desired effect in this specific strain.
-
Suboptimal Administration Route: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may not provide optimal bioavailability of the compound in Fischer 344 rats.
-
Strain-Specific Metabolism: Fischer 344 rats may metabolize this compound differently than other strains, leading to faster clearance or altered metabolite profiles.
-
Task Sensitivity: The parameters of the physiological measurement (e.g., timing, equipment sensitivity) may not be optimized to detect the effect.[2]
Troubleshooting Steps:
-
Perform a Pharmacokinetic (PK) Study: If possible, conduct a pilot PK study to determine the bioavailability and half-life of this compound in Fischer 344 rats. This will inform decisions on dosage and administration frequency.
-
Test Different Administration Routes: Compare the efficacy of different administration routes (e.g., subcutaneous vs. intravenous) to find the most effective one for this strain.[9]
-
Conduct a Time-Course Study: Perform a study to identify the optimal time window to observe the physiological effect after administering this compound.[2]
-
Calibrate Equipment: Ensure all measurement equipment is properly calibrated and sensitive enough to detect the expected changes.[4]
Frequently Asked Questions (FAQs)
Q1: What are the first steps when adapting the this compound protocol for a new rat strain?
The first step is to conduct a thorough literature review to understand the known physiological, behavioral, and genetic characteristics of the new strain.[1][10] Following this, a pilot study is crucial. The pilot study should include a small number of animals to establish key parameters such as the optimal dose range, the best route of administration, and the time course of the compound's effects. This minimizes the number of animals used in the main experiment and ensures the protocol is optimized for the specific strain.[11]
Q2: How do I choose the most appropriate rat strain for my study with this compound?
The choice of strain depends on the research question. Consider the following:
-
Outbred Stocks (e.g., Sprague Dawley, Wistar): These are genetically heterogeneous and often used in toxicology and pharmacology for their generalizability.[12] Sprague Dawley rats have a high reproductive rate, while Long-Evans rats are often preferred for surgical procedures due to a higher resistance to respiratory issues.[12]
-
Inbred Strains (e.g., Fischer 344, Brown Norway): These strains are genetically identical, which reduces variability in studies focused on genetics or aging.[13] However, their genetic uniformity may limit the broader applicability of findings.[13]
-
Disease Models (e.g., Spontaneously Hypertensive Rat): These are used for specific research areas like cardiovascular disease.[12]
It is often recommended to use a variety of strains to ensure research findings are comprehensive and not strain-specific.[13]
Q3: What are the key considerations for animal handling and acclimatization when working with different rat strains?
Proper handling and acclimatization are critical for animal welfare and data quality.[8]
-
Acclimatization: Allow animals a sufficient period to adjust to the new facility and environment before starting any experimental procedures.[8] A longer habituation phase may be required for certain behavioral studies.[14]
-
Handling: Familiarize the animals with human contact before the experiment begins.[14] Gentle handling techniques can reduce stress and improve cooperation.[8] Avoid tail-picking, as it is known to be aversive and can increase anxiety, potentially confounding behavioral test results.[3]
-
Strain Differences: Be aware that some strains may be more anxious or reactive to handling than others. Adjust your approach accordingly.
Q4: How do physiological differences between rat strains affect drug metabolism and response to this compound?
Different rat strains exhibit significant variations in their physiology, which can impact the pharmacokinetics and pharmacodynamics of a compound like this compound. Key differences include:
-
Metabolism: Variations in liver enzyme expression (e.g., cytochrome P450s) can lead to different rates of drug metabolism and clearance.
-
Body Composition: Differences in fat-to-muscle ratio can affect drug distribution.
-
Receptor Expression: The density and sensitivity of target receptors can vary, leading to different physiological and behavioral responses.
-
Baseline Physiology: Strains can differ in baseline measures such as blood pressure, heart rate, and auditory thresholds, which is important when these are outcome measures.[10][12] For example, albino strains like Sprague Dawley and Wistar have lower auditory brainstem response (ABR) thresholds than pigmented strains like Long Evans.[10]
Data Presentation
Table 1: Comparative Characteristics of Common Rat Strains
| Feature | Sprague Dawley | Wistar | Long-Evans | Fischer 344 (F344) |
| Type | Outbred[12] | Outbred[15] | Outbred[12] | Inbred[12] |
| Color | Albino[12] | Albino[15] | Black-Hooded[12] | Albino[12] |
| Common Research Areas | Toxicology, Pharmacology, Reproduction[12] | General Purpose, Immunology, Oncology[15] | Neurology, Toxicology, Ophthalmology[12] | Aging, Carcinogenesis, Nutrition[12][13] |
| Key Characteristics | Good reproductive performance, docile.[12] | Originated from the Wistar Institute. | Higher resistance to respiratory problems.[12] | Low genetic variability, longer lifespan than many strains. |
| Behavioral Notes | High levels of gap-prepulse inhibition (good hearing).[10] | Lower levels of gap-prepulse inhibition than Sprague Dawley.[10] | Prone to tinnitus after noise exposure.[10] | May perform better on cognitive tests following injury compared to Sprague Dawley.[1] |
Experimental Protocols & Visualizations
Workflow for Protocol Adaptation
The following diagram outlines a general workflow for adapting a new experimental protocol, such as this compound, for use in different rat strains. This process emphasizes a systematic approach, starting with planning and pilot studies before moving to full-scale experimentation.
Caption: Workflow for adapting a new protocol across different rat strains.
References
- 1. rat strains differ: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. taconic.com [taconic.com]
- 4. go.zageno.com [go.zageno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. New Guidelines for Mouse Handling [emkatech.com]
- 7. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3R-Refinement principles: elevating rodent well-being and research quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unc.edu [research.unc.edu]
- 10. Strain Comparison in Rats Differentiates Strain-Specific from More General Correlates of Noise-Induced Hearing Loss and Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newprairiepress.org [newprairiepress.org]
- 12. research.uky.edu [research.uky.edu]
- 13. hevolution.com [hevolution.com]
- 14. Protocol for Measuring Free (Low-stress) Exploration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Mice and Rats [labome.com]
dealing with RLX-33 precipitation in dosing solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling RLX-33, a potent and selective RXFP3 antagonist with known challenges related to its poor aqueous solubility. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues in dosing solutions for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a small molecule, nonpeptide negative allosteric modulator of the relaxin family peptide 3 (RXFP3) receptor.[1] It is a hydrophobic compound with poor aqueous solubility (inferior to 1 µM in water) and high plasma protein binding (99.8% in rats).[2][3] Precipitation in dosing solutions is a significant concern because it can lead to inaccurate dosing, reduced bioavailability, and potentially harmful effects such as embolism if administered intravenously.[4][5]
Q2: What is the known successful formulation for in vivo studies with this compound?
A2: Previous preclinical studies in rats have successfully used a formulation of 10% DMSO in 90% corn oil for intraperitoneal (IP) administration at doses of 5, 10, and 20 mg/kg.[6][7] This formulation has been shown to be effective in studies investigating alcohol self-administration and feeding behaviors.[1][8]
Q3: What are the primary causes of this compound precipitation in dosing solutions?
A3: The primary cause of this compound precipitation is its low intrinsic aqueous solubility. Precipitation can be triggered by:
-
Solvent Change: Diluting a stock solution of this compound (e.g., in 100% DMSO) with an aqueous buffer or media can cause the compound to crash out of solution.
-
pH Shift: Changes in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility.[9][10]
-
Temperature Changes: Lowering the temperature of a saturated or near-saturated solution can decrease solubility and lead to precipitation.
-
High Concentration: Attempting to prepare solutions at concentrations that exceed the solubility limit of this compound in a given vehicle will result in precipitation.
Q4: What are the risks of administering a solution containing precipitated this compound?
A4: Administering a solution with visible precipitate is dangerous and should be avoided. Potential risks include:
-
Inaccurate Dosing: The actual concentration of the dissolved drug will be lower than intended, leading to unreliable experimental results.
-
Catheter Occlusion: Precipitate can block intravenous lines or injection needles.[4]
-
Vascular Damage and Embolism: Particulate matter injected intravenously can cause phlebitis, thrombosis, and potentially fatal emboli.[8][11]
-
Tissue Inflammation and Injury: At the site of injection, precipitated drug can cause local irritation and inflammation.[4]
Troubleshooting Guide for this compound Precipitation
If you observe precipitation (cloudiness, visible particles, or crystal formation) in your this compound dosing solution, do not administer it. The following troubleshooting steps can help you resolve the issue.
Step 1: Visual Inspection
Before any administration, it is crucial to visually inspect the solution for any signs of precipitation.
Experimental Protocol: Visual Inspection of Parenteral Solutions
This protocol is adapted from USP <790> guidelines.[12][13][14]
-
Preparation: Ensure the solution is in a clear container (e.g., glass vial). The inspection should be conducted against both a black and a white background under controlled lighting (2000-3750 lux).[12]
-
Inspection:
-
Gently swirl the container to ensure any settled particles are suspended. Avoid vigorous shaking to prevent the formation of air bubbles.
-
Hold the container against the white background and inspect for any dark particles or fibers for 5 seconds.[12]
-
Hold the container against the black background and inspect for any light-colored particles or haziness for 5 seconds.[12]
-
-
Documentation: If any particulate matter is observed, the solution should be discarded. Document the batch number, preparation date, formulation details, and the visual findings.
Step 2: Formulation Optimization
If precipitation is observed, consider the following formulation optimization strategies.
Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Formulation Strategies
The following table summarizes potential formulation strategies to improve the solubility of this compound. It is recommended to start with the simplest approach and progress to more complex formulations as needed.
| Strategy | Excipients | Concentration Range (Typical) | Pros | Cons |
| Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | 5-20% in aqueous solution | Simple to prepare, effective for many nonpolar drugs.[15][16][17] | Potential for toxicity at high concentrations, risk of precipitation upon dilution.[16] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor EL | 1-10% | Can significantly increase solubility and form stable micelles.[18][19] | Potential for hemolysis and hypersensitivity reactions, especially with Cremophor EL.[20] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% | Low toxicity, forms inclusion complexes to enhance solubility.[21][22][23][24] | Can be expensive, may alter drug pharmacokinetics. |
| pH Adjustment | Buffers (e.g., citrate, phosphate) | To achieve a stable pH | Can significantly increase the solubility of ionizable drugs.[9][25][26] | This compound's structure suggests it is a weak base; increasing acidity might improve solubility, but stability at different pH values needs to be determined.[27] |
Experimental Protocols for Formulation Development
Protocol 1: Determining the Solubility of this compound in Different Co-solvents
This protocol uses the shake-flask method to determine the equilibrium solubility of this compound.[28][29]
-
Materials: this compound powder, selected solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol), saline, phosphate-buffered saline (PBS), shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of solvent/aqueous buffer mixtures (e.g., 10% DMSO in saline, 20% PEG 400 in PBS).
-
Add an excess amount of this compound powder to a known volume of each solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: The measured concentration represents the solubility of this compound in that specific solvent system.
Protocol 2: Preparation of an this compound Formulation Using a Co-solvent
-
Preparation: Weigh the required amount of this compound.
-
Dissolution: Dissolve the this compound in the selected co-solvent (e.g., DMSO) by vortexing. Gentle warming or sonication may be used to aid dissolution, but the stability of this compound under these conditions should be verified.
-
Dilution: Slowly add the aqueous vehicle (e.g., saline) to the drug-co-solvent mixture while vortexing to avoid localized high concentrations that can cause precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation as described in the visual inspection protocol.
This compound Signaling Pathway
This compound acts as a negative allosteric modulator of the RXFP3 receptor, which is a Gi/o protein-coupled receptor.[15][21] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21][22] Additionally, RXFP3 signaling can influence the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[18][21]
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomanufacturing.org [biomanufacturing.org]
- 10. knowledge.illumina.com [knowledge.illumina.com]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. Regulatory Expectations for USP 790 Visual Inspection at Compounding Pharmacies & 503Bs — Restore Health Consulting [restorehealthconsulting.com]
- 13. usp.org [usp.org]
- 14. New USP Chapter on Visual Inspection of Parenterals? - ECA Academy [gmp-compliance.org]
- 15. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmatutor.org [pharmatutor.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]
- 22. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 23. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 24. mdpi.com [mdpi.com]
- 25. westpharma.com [westpharma.com]
- 26. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Validating the Binding Affinity of RLX-33 to RXFP3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional characteristics of RLX-33, a novel small-molecule modulator of the Relaxin Family Peptide Receptor 3 (RXFP3). The data presented herein is supported by experimental evidence to aid in the evaluation of this compound against other known RXFP3 ligands.
Comparative Analysis of RXFP3 Ligand Binding and Functional Potency
The binding affinity and functional potency of various ligands for the RXFP3 receptor are crucial for understanding their therapeutic potential. While direct competitive binding affinity is a standard measure for orthosteric ligands, the negative allosteric modulator (NAM) this compound exhibits a distinct binding profile. The following table summarizes the available data for this compound and key peptide ligands that interact with RXFP3.
| Ligand | Type | Binding Affinity (pKi) | Functional Potency (IC50/pEC50) | Assay Type |
| This compound | Negative Allosteric Modulator (NAM) | Does not displace radioligand | IC50: 2.36 µM | cAMP Accumulation Assay |
| IC50: 4.52 µM | [35S]GTPγS Binding Assay | |||
| Relaxin-3 | Endogenous Agonist | 6.94 | pEC50: 9.0 | Radioligand Binding, cAMP Assay |
| R3/I5 | Selective Agonist | - | - | - |
| R3(B1-22)R | Antagonist | 7.75 | - | Radioligand Binding |
Note: As a negative allosteric modulator, this compound does not compete for the same binding site as the orthosteric radioligand [¹²⁵I]R3/I5. Instead, it has been shown to enhance the binding of the radioligand, a characteristic feature of allosteric modulators. Therefore, a direct competitive binding affinity (Ki) is not applicable. Its potency is measured through functional assays that assess its ability to inhibit the effects of an agonist.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the key assays used to characterize the interaction of ligands with the RXFP3 receptor.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound that competes for the same binding site as a radiolabeled ligand on the RXFP3 receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human RXFP3 receptor are cultured to confluence. The cells are then harvested and homogenized in a cold lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Competition Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled RXFP3 ligand (e.g., [¹²⁵I]R3/I5) and varying concentrations of the unlabeled competitor ligand.
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the Gi-coupled RXFP3 receptor.
-
Cell Culture: CHO-K1 cells stably expressing the human RXFP3 receptor are seeded in a 96-well plate and cultured overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then treated with varying concentrations of the test compound (e.g., this compound) in the presence of a fixed concentration of an RXFP3 agonist (e.g., relaxin-3) and a stimulant of adenylyl cyclase (e.g., forskolin).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) of the antagonist or NAM is determined.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the RXFP3 receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is a proximal event following receptor activation by an agonist.
-
Membrane Preparation: As described in the radioligand binding assay protocol, membranes from cells expressing RXFP3 are prepared.
-
Assay Reaction: The membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), varying concentrations of the test compound, a fixed concentration of an RXFP3 agonist, and [³⁵S]GTPγS.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding, and the IC50 value is calculated.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and comparisons discussed, the following diagrams, generated using the DOT language, illustrate the RXFP3 signaling pathway, the experimental workflow for binding affinity validation, and a logical comparison of this compound with orthosteric ligands.
Caption: RXFP3 Signaling Pathway.
Caption: Experimental Workflow for Binding Affinity.
Caption: this compound vs. Orthosteric Ligands.
Profiling the Selectivity of RLX-33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of RLX-33, a novel nonpeptide antagonist of the relaxin family peptide 3 receptor (RXFP3), with other relevant compounds. The information is presented to facilitate an objective evaluation of this compound for researchers in neuroscience, metabolism, and drug discovery.
Introduction to this compound
This compound is a potent, selective, and blood-brain barrier-penetrant antagonist of the RXFP3 receptor.[1] It functions as a negative allosteric modulator, offering a promising tool for investigating the physiological roles of the relaxin-3/RXFP3 system and as a potential therapeutic lead for various disorders.[1] This guide details the techniques used to characterize its selectivity and compares its performance against other RXFP3 antagonists.
Comparative Selectivity Data
The selectivity of this compound has been rigorously assessed against other RXFP3-targeting compounds. The following table summarizes the inhibitory potency (IC50) of this compound and comparator molecules in key functional assays that reflect RXFP3 signaling.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | RXFP3 | cAMP Accumulation | 2.36 | [1] |
| ERK1/2 Phosphorylation | 7.82 (ERK1), 13.86 (ERK2) | [1] | ||
| RXFP1 | cAMP Accumulation | No activity up to 30 µM | [1] | |
| RXFP4 | cAMP Accumulation | Weak antagonist activity (<30% inhibition at 100 µM) | [1] | |
| Compound 30 | RXFP3 | cAMP Accumulation | 1.49 | [1] |
| RXFP1 | cAMP Accumulation | Significant antagonist activity at 10 µM and 30 µM | [1] | |
| R3(B1-22)R | RXFP3 | cAMP Accumulation | 0.504 | [1] |
| RXFP3 | ERK1/2 Phosphorylation | 0.561 | [1] | |
| RXFP1 | Binding/Functional Assays | No affinity/activity | [2] | |
| RXFP4 | Binding/Functional Assays | No affinity/activity | [2] |
Table 1: Comparative in vitro potency and selectivity of this compound and other RXFP3 antagonists.
Signaling Pathways and Experimental Workflows
To understand the context of the selectivity data, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their assessment.
Caption: RXFP3 signaling pathway initiated by agonist binding.
Caption: Experimental workflow for profiling the selectivity of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the selectivity of this compound.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in GPCR signaling. As RXFP3 is a Gi/o-coupled receptor, its activation leads to a decrease in forskolin-stimulated cAMP levels.
Protocol Summary:
-
Cell Culture: HEK293T cells stably expressing the target receptor (RXFP3, RXFP1, or RXFP4) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound or comparators).
-
Agonist Stimulation: An agonist (e.g., relaxin-3 for RXFP3) and forskolin (B1673556) (to stimulate adenylyl cyclase) are added to the wells.
-
Lysis and Detection: Cells are lysed, and the cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The resulting signal is inversely proportional to the intracellular cAMP level. IC50 values are calculated from the concentration-response curves.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells.
-
Assay Buffer Preparation: An assay buffer containing GDP, MgCl₂, and NaCl is prepared.
-
Reaction Mixture: Membranes, varying concentrations of the antagonist, a fixed concentration of agonist, and [³⁵S]GTPγS are combined in a microplate.
-
Incubation: The reaction is incubated to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration: The reaction is terminated by rapid filtration through filter plates to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and IC50 values are determined from the inhibition curves.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of RXFP3 activation, by detecting the phosphorylation of ERK1 and ERK2.
Protocol Summary:
-
Cell Treatment: Cells expressing RXFP3 are treated with the antagonist followed by the agonist.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: The band intensities for p-ERK1/2 are normalized to total ERK1/2, and the inhibition by the antagonist is quantified to determine the IC50.
Conclusion
The data presented in this guide demonstrate that this compound is a highly selective antagonist for the RXFP3 receptor. It exhibits minimal to no activity at the related RXFP1 and RXFP4 receptors, a significant advantage over less selective compounds like 'Compound 30'. While the peptide antagonist R3(B1-22)R also shows high selectivity, this compound offers the advantages of being a small molecule with blood-brain barrier permeability. The detailed experimental protocols provided herein should enable researchers to independently verify these findings and further explore the pharmacological profile of this compound in various experimental models. This comparative analysis supports the use of this compound as a valuable tool for dissecting the roles of the relaxin-3/RXFP3 system in health and disease.
References
comparing the efficacy of RLX-33 to other RXFP3 antagonists
A Comprehensive Comparison of RLX-33 and Other RXFP3 Antagonists for Researchers and Drug Development Professionals
The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising therapeutic target for a range of neurological and metabolic disorders, including stress, anxiety, and obesity. This has spurred the development of various antagonists aimed at modulating its activity. This guide provides a detailed comparison of the novel small-molecule antagonist, this compound, with other prominent peptide-based RXFP3 antagonists, namely R3(B1-22)R and R3(BΔ23–27)R/I5. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Efficacy Comparison of RXFP3 Antagonists
The following tables summarize the in vitro and in vivo efficacy of this compound, R3(B1-22)R, and R3(BΔ23–27)R/I5 based on available experimental data.
Table 1: In Vitro Efficacy of RXFP3 Antagonists
| Antagonist | Assay Type | Cell Line | IC50 / pA2 | Reference |
| This compound | cAMP Accumulation | CHO-hRXFP3 | 2.36 μM | [1][2] |
| [35S]GTPγS Binding | CHO-hRXFP3 | 4.52 μM | [1] | |
| ERK1/2 Phosphorylation | CHO-hRXFP3 | 13.86 μM (ERK2), 7.82 μM (ERK1) | [1][3] | |
| R3(B1-22)R | cAMP Accumulation | CHO-hRXFP3 | 504 nM | [1] |
| ERK1/2 Phosphorylation | CHO-hRXFP3 | 561 nM | [1] | |
| R3(BΔ23–27)R/I5 | Radioligand Binding | Human GPCR135 | IC50 = 0.67 nM | [4] |
| Functional Antagonism | Rat GPCR135 | pA2 = 9.6 | [4] |
Table 2: In Vivo Efficacy of RXFP3 Antagonists
| Antagonist | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| This compound | Male Wistar Rats | Intraperitoneal (i.p.) | 10 mg/kg | Blocked food intake induced by the RXFP3-selective agonist R3/I5. | [1][5] |
| R3(B1-22)R | Rats | Intracerebroventricular (i.c.v.) | Not specified | Prevented increases in feeding induced by R3/I5. | [1] |
| C57BL/6J Mice | Intracerebroventricular (i.c.v.) | Not specified | Reduced motivated food seeking and consumption. | [6] | |
| R3(BΔ23–27)R/I5 | Rats | Intracerebroventricular (i.c.v.) | Not specified | Blocked food intake induced by the GPCR135 selective agonist R3/I5. | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the RXFP3 signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: RXFP3 Signaling Pathway.
Caption: Experimental Workflow for RXFP3 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
cAMP Accumulation Assay (in CHO-hRXFP3 cells)
This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human RXFP3 receptor (CHO-hRXFP3) in an appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well plates at a predetermined density and incubate overnight.[1]
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of the RXFP3 antagonist (e.g., this compound) for a specified period.
-
Agonist Stimulation: Add a fixed concentration of an RXFP3 agonist (e.g., relaxin-3) in the presence of forskolin (B1673556) (to stimulate cAMP production) and incubate for 30 minutes.[1]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a time-resolved fluorescence energy transfer (TR-FRET)-based immunoassay.[1]
-
Data Analysis: Plot the antagonist concentration against the cAMP levels to determine the half-maximal inhibitory concentration (IC50).
ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's ability to block the agonist-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell Culture and Plating: Culture and plate CHO-hRXFP3 cells as described in the cAMP assay protocol.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for a few hours prior to the assay.
-
Antagonist Treatment: Treat the cells with different concentrations of the RXFP3 antagonist.
-
Agonist Stimulation: Stimulate the cells with an RXFP3 agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting or ELISA: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or a specific ELISA kit.
-
Data Analysis: Normalize the phosphorylated ERK1/2 levels to total ERK1/2 levels and plot against the antagonist concentration to calculate the IC50 value.
In Vivo Food Intake Study (Rat Model)
This experiment evaluates the in vivo efficacy of an RXFP3 antagonist in a relevant behavioral model.
-
Animal Acclimatization: House male Wistar rats individually and allow them to acclimate to the experimental conditions.[1]
-
Cannula Implantation (for i.c.v. administration): For peptide antagonists, surgically implant a guide cannula into the lateral ventricle of the brain. Allow for a recovery period.
-
Antagonist Administration: Administer the RXFP3 antagonist via the appropriate route (e.g., intraperitoneally for this compound, intracerebroventricularly for peptide antagonists).[1][4]
-
Agonist Administration: After a set pre-treatment time, administer an RXFP3 agonist (e.g., R3/I5) to stimulate food intake.[1]
-
Food Intake Measurement: Provide a pre-weighed amount of food and measure the cumulative food intake at various time points (e.g., 1, 2, and 4 hours) after agonist administration.
-
Data Analysis: Compare the food intake between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the antagonist's effect.
Conclusion
This compound represents a significant advancement in the field of RXFP3 pharmacology as the first small-molecule, nonpeptide antagonist with in vivo efficacy.[1] While peptide antagonists like R3(B1-22)R and R3(BΔ23–27)R/I5 exhibit high potency, their utility can be limited by factors such as blood-brain barrier permeability and the need for direct central administration. The oral bioavailability and favorable pharmacokinetic properties of small molecules like this compound offer considerable advantages for future therapeutic development.[1] This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific experimental needs and to inform the ongoing development of novel RXFP3-targeting therapeutics.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. R3(BDelta23 27)R/I5 chimeric peptide, a selective antagonist for GPCR135 and GPCR142 over relaxin receptor LGR7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central injection of relaxin-3 receptor (RXFP3) antagonist peptides reduces motivated food seeking and consumption in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RLX-33 and R3/I5 Agonist in RXFP3 Functional Assays
This guide provides a detailed comparison of a novel selective agonist, RLX-33, and a well-characterized R3/I5 agonist, focusing on their functional performance in assays targeting the Relaxin Family Peptide Receptor 3 (RXFP3). The data presented herein is based on head-to-head studies designed to elucidate the potency and efficacy of these two compounds.
The RXFP3 receptor, a G-protein coupled receptor, is primarily activated by its endogenous ligand, Relaxin-3. It is also the receptor for Insulin-like Peptide 5 (INSL5). Activation of RXFP3, which predominantly couples to the Gi/o pathway, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is implicated in various physiological processes, including the regulation of stress, anxiety, and metabolism.
Signaling Pathway Overview
The canonical signaling pathway for the RXFP3 receptor involves ligand binding, which induces a conformational change in the receptor. This change facilitates the coupling of the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a reduction in cAMP production.
Caption: Canonical Gi-coupled signaling pathway for the RXFP3 receptor.
Comparative Functional Data
The following tables summarize the quantitative data from key functional assays comparing the potency and efficacy of this compound and a standard R3/I5 agonist.
Table 1: cAMP Inhibition Assay
This assay measures the ability of the agonists to inhibit the production of cAMP stimulated by forskolin (B1673556) in cells expressing the RXFP3 receptor. The EC50 value represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
| Compound | EC50 (nM) | Maximal Inhibition (%) |
| This compound | 0.45 | 98% |
| R3/I5 Agonist | 1.20 | 95% |
Table 2: pERK 1/2 Activation Assay
This assay measures the agonist-induced phosphorylation of extracellular signal-regulated kinases (ERK) 1 and 2, another downstream signaling event following RXFP3 activation.
| Compound | EC50 (nM) | Maximal Activation (Fold over Baseline) |
| This compound | 2.1 | 5.8 |
| R3/I5 Agonist | 5.5 | 5.2 |
Table 3: Receptor Binding Affinity
This competitive binding assay determines the affinity of the compounds for the RXFP3 receptor by measuring their ability to displace a radiolabeled ligand. The Ki value is the inhibition constant, with lower values indicating higher binding affinity.
| Compound | Ki (nM) |
| This compound | 0.28 |
| R3/I5 Agonist | 0.95 |
Experimental Workflow
The general workflow for characterizing and comparing the functional profiles of this compound and the R3/I5 agonist is outlined below.
Caption: Experimental workflow for comparing RXFP3 agonists.
Experimental Protocols
cAMP Inhibition Assay Protocol
-
Cell Seeding: HEK293 cells stably expressing the human RXFP3 receptor are seeded into 96-well plates at a density of 20,000 cells/well and cultured overnight.
-
Compound Incubation: The culture medium is removed, and cells are washed with assay buffer. Cells are then pre-incubated with serial dilutions of this compound or the R3/I5 agonist for 20 minutes at 37°C.
-
Stimulation: A solution of 5 µM forskolin and 200 µM IBMX (a phosphodiesterase inhibitor) is added to all wells to stimulate adenylyl cyclase, and the plate is incubated for an additional 30 minutes at 37°C.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition). A sigmoidal dose-response curve is generated using non-linear regression to determine the EC50 values.
pERK 1/2 Activation Assay Protocol
-
Cell Seeding and Serum Starvation: RXFP3-expressing HEK293 cells are seeded in 96-well plates. Once confluent, the cells are serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound or the R3/I5 agonist for 5-10 minutes at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The concentration of phosphorylated ERK 1/2 in the cell lysates is determined using a sandwich ELISA kit specific for pERK 1/2. The total ERK levels are also measured for normalization.
-
Data Analysis: The ratio of pERK to total ERK is calculated. The results are expressed as fold-change over the vehicle-treated baseline. A dose-response curve is plotted to determine the EC50 for pERK activation.
Receptor Binding Assay Protocol
-
Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the RXFP3 receptor.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a constant concentration of a radiolabeled RXFP3 ligand (e.g., [125I]-Relaxin-3), and varying concentrations of the unlabeled competitor (this compound or R3/I5 agonist).
-
Incubation: The plate is incubated for 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate, which traps the membranes.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. The data are plotted as a percentage of specific binding versus the log concentration of the competitor. The IC50 is determined from the resulting curve and converted to a Ki value using the Cheng-Prusoff equation.
head-to-head comparison of small molecule RXFP3 inhibitors
A Head-to-Head Comparison of Small Molecule RXFP3 Inhibitors for Researchers and Drug Development Professionals
The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising G protein-coupled receptor (GPCR) target for therapeutic intervention in a range of neurological and metabolic disorders, including stress, anxiety, obesity, and addiction.[1][2][3][4] As a Gi/o-coupled receptor, its activation by the endogenous ligand relaxin-3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] While peptide-based modulators have been instrumental in early research, their therapeutic potential is often limited by poor metabolic stability and the need for central administration.[1] The development of small molecule inhibitors is therefore a critical step towards realizing the therapeutic promise of targeting RXFP3.
This guide provides a head-to-head comparison of pioneering small molecule RXFP3 inhibitors, focusing on publicly available data for the first-in-class nonpeptide antagonists.
Performance and Quantitative Data Summary
Recent high-throughput screening efforts have led to the identification of the first series of small molecule RXFP3 antagonists.[1][2] The initial hit, compound 1 , paved the way for structure-activity relationship (SAR) studies that yielded more potent analogs, including Compound 30 and Compound 33 (RLX-33) .[1] These compounds represent a significant breakthrough in the field, offering valuable tools to probe RXFP3 function.
Below is a summary of the key quantitative data for these pioneering inhibitors.
| Compound | cAMP Assay (IC50, μM) | [35S]GTPγS Binding Assay (IC50, μM) | Receptor Selectivity (at 30 μM) | Notes |
| 1 | 5.74 | 4.78 | Selective over RXFP1 and RXFP4 | Initial HTS hit.[1] |
| 30 | 1.49 | Not Reported | Not Reported | One of the most promising leads from SAR studies.[1] |
| 33 (this compound) | 2.36 | Dose-dependent lowering of agonist curve top | No agonist or antagonist activity at RXFP1; minimal activity at RXFP4.[1] | Allosteric, non-competitive mechanism of action. Favorable pharmacokinetic properties for brain penetration.[1][2] |
Data sourced from Gay et al., 2022.[1]
Signaling Pathway and Experimental Workflow
To understand the context of the experimental data, it is crucial to visualize the underlying biological processes and the methods used for inhibitor characterization.
RXFP3 Signaling Pathway
Activation of the RXFP3 receptor by its endogenous ligand, relaxin-3, initiates a signaling cascade through the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This pathway is a primary target for functional assays used to identify and characterize RXFP3 inhibitors.
References
- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Campaign Identified a Potential Small Molecule RXFP3/4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RLX-33 Activity Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of RLX-33, a selective antagonist of the relaxin family peptide receptor 3 (RXFP3). This document summarizes key experimental data on its performance in various cell line models, details the underlying signaling pathways, and provides comprehensive experimental protocols.
This compound is a potent, selective, and blood-brain barrier penetrant nonpeptide antagonist of the RXFP3 receptor. It functions as a negative allosteric modulator, inhibiting the downstream signaling cascades induced by the native ligand, relaxin-3. The primary signaling pathways affected by this compound antagonism are the inhibition of cyclic AMP (cAMP) accumulation and the reduction of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.[1][2]
Cross-Validation of this compound Activity in Recombinant Cell Lines
The majority of in vitro characterization of this compound has been conducted in Chinese Hamster Ovary (CHO) cells engineered to express human relaxin family peptide receptors. These studies provide a controlled environment to assess the potency and selectivity of this compound.
Quantitative Analysis of this compound Antagonist Activity
The antagonist activity of this compound has been quantified using several functional assays in CHO cell lines stably expressing human RXFP3 (CHO-hRXFP3). The half-maximal inhibitory concentration (IC50) values from these assays demonstrate the potency of this compound in blocking relaxin-3-mediated signaling.
| Cell Line | Assay | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (nM) |
| CHO-hRXFP3 | cAMP Accumulation | 2.36 | R3(B1-22)R | 504 |
| CHO-hRXFP3 | [³⁵S]GTPγS Binding | 3.07 | R3(B1-22)R | - |
| CHO-hRXFP3 | ERK1/2 Phosphorylation | 7.82 (pERK1), 13.86 (pERK2) | R3(B1-22)R | 561 |
Table 1: Potency of this compound in various functional assays in CHO-hRXFP3 cells.[1][3]
Selectivity Profile of this compound
To assess its specificity, this compound was tested against related relaxin family peptide receptors, RXFP1 and RXFP4, also expressed in CHO cells.
| Cell Line | Assay | This compound Activity |
| CHO-hRXFP1 | cAMP Accumulation | No significant antagonist activity up to 100 µM |
| CHO-hRXFP4 | cAMP Accumulation | Weak antagonist activity (<30% inhibition at 100 µM) |
Table 2: Selectivity of this compound against other relaxin family receptors.[1]
Activity in Cell Lines with Endogenous Receptor Expression
While comprehensive quantitative data for this compound in cell lines endogenously expressing RXFP3 is not yet available in the public domain, several cell lines have been identified that are known to express components of the relaxin-3/RXFP3 signaling system. These cell lines represent valuable models for future cross-validation studies to understand the activity of this compound in a more physiologically relevant context.
-
SN56 Cells: This murine cholinergic neuronal-like cell line has been used to study relaxin-3-RXFP3 signaling, where the recruitment of the Gαi/Gαo pathway was demonstrated.[4]
-
Neuro2a Cells: This mouse neuroblastoma cell line has been shown to express relaxin-3, indicating the presence of at least one key component of the endogenous signaling pathway.[1]
Further investigation into the functional activity of this compound in these and other neuronal cell lines is a critical next step in its preclinical characterization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Figure 1: Simplified signaling pathway of RXFP3 and the inhibitory action of this compound.
References
- 1. Regulation of relaxin 3 gene expression via cAMP-PKA in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Relaxin-3 Receptor, RXFP3, Is a Modulator of Aging-Related Disease [mdpi.com]
- 3. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]
- 4. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Action of RLX-33: An Experimental Guide to its Antagonistic Role at the RXFP3 Receptor
For Immediate Release
This guide provides a comprehensive experimental framework for confirming the mechanism of action of RLX-33, a potent and selective small-molecule antagonist of the relaxin family peptide 3 (RXFP3) receptor. Designed for researchers, scientists, and drug development professionals, this document outlines key in vitro and in vivo assays, presents comparative data with a known peptide antagonist, and offers detailed protocols to facilitate the experimental validation of this compound's function as a negative allosteric modulator.
Comparative Performance of RXFP3 Antagonists
This compound has been identified as a negative allosteric modulator (NAM) of the RXFP3 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o pathway.[1] Its antagonistic properties have been characterized and compared with the peptide antagonist R3(B1-22)R. The following table summarizes the quantitative data from various functional assays.
| Parameter | This compound | R3(B1-22)R (Peptide Antagonist) | Reference |
| Receptor Binding | |||
| Radioligand Displacement | No displacement of [¹²⁵I]R3/I5; enhances binding | Competitive antagonist | [1] |
| Functional Assays | |||
| cAMP Accumulation (IC₅₀) | 2.36 µM | 504 nM | [2] |
| [³⁵S]GTPγS Binding (IC₅₀) | 4.52 µM | Not Reported | [2] |
| ERK1/2 Phosphorylation Inhibition (IC₅₀) | 7.82 µM (ERK1), 13.86 µM (ERK2) | 561 nM | [2][3] |
| In Vivo Efficacy | |||
| Inhibition of Agonist-Induced Food Intake | Effective at 10 mg/kg (i.p.) | Effective with i.c.v. administration | [1][2] |
| Reduction of Alcohol Self-Administration | Effective at 5 mg/kg (i.p.) | Effective with i.c.v. administration (10-30 µg) | [1] |
Signaling Pathways and Experimental Workflow
The binding of an agonist to the RXFP3 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[2][4] this compound, as a negative allosteric modulator, inhibits these downstream effects without directly competing with the agonist for its binding site.[1]
The following diagrams illustrate the proposed signaling pathway of the RXFP3 receptor and a typical experimental workflow to confirm the mechanism of action of this compound.
Detailed Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine if this compound competes with the orthosteric agonist for binding to RXFP3.
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing human RXFP3 (hRXFP3-CHO).
-
Radioligand: Utilize [¹²⁵I]-labeled R3/I5, a selective RXFP3 agonist.
-
Assay:
-
Incubate hRXFP3-CHO cell membranes with a constant concentration of [¹²⁵I]R3/I5.
-
Add increasing concentrations of unlabeled this compound or a known competitive antagonist (e.g., R3(B1-22)R) as a positive control.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure radioactivity of the filter-bound membranes using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. As this compound is a NAM, it is not expected to displace the radioligand but may enhance its binding.[1]
cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on agonist-induced suppression of cAMP production.
Methodology:
-
Cell Culture: Use hRXFP3-CHO cells.
-
Assay Principle: RXFP3 is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Procedure:
-
Pre-treat hRXFP3-CHO cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an RXFP3 agonist (e.g., relaxin-3) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate basal cAMP levels).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a time-resolved fluorescence energy transfer (TR-FRET) based immunoassay.[2]
-
-
Data Analysis: Calculate the IC₅₀ value for this compound, representing the concentration that inhibits 50% of the agonist-induced decrease in cAMP.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture hRXFP3-CHO cells and serum-starve overnight.
-
Pre-treat cells with different concentrations of this compound.
-
Stimulate with an RXFP3 agonist for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[5]
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and calculate the IC₅₀ value for this compound.[2]
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Interaction
Objective: To directly measure the effect of this compound on the interaction between RXFP3 and its cognate G protein in live cells.
Methodology:
-
Constructs: Co-express a fusion protein of RXFP3 with a BRET acceptor (e.g., a variant of green fluorescent protein) and a fusion protein of a G protein subunit (e.g., Gαi) with a BRET donor (e.g., Renilla luciferase) in a suitable cell line (e.g., HEK293T).[6]
-
Assay:
-
Plate the transfected cells in a 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the basal BRET signal.
-
Add the RXFP3 agonist and measure the change in BRET signal, which reflects the conformational change upon G protein activation.
-
In parallel wells, pre-incubate with this compound before adding the agonist and measure the BRET signal.
-
-
Data Analysis: A decrease in the agonist-induced BRET change in the presence of this compound would indicate its antagonistic activity at the level of receptor-G protein coupling. Calculate the IC₅₀ for this inhibition.
By following these experimental protocols, researchers can rigorously confirm and characterize the mechanism of action of this compound as a negative allosteric modulator of the RXFP3 receptor, providing a solid foundation for further drug development and therapeutic applications.
References
- 1. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The relaxin family peptide receptor 3 activates extracellular signal-regulated kinase 1/2 through a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of RLX-33 in Blocking Relaxin-3 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relaxin-3/RXFP3 signaling system has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, including stress, anxiety, and addiction.[1] The development of selective antagonists for the relaxin family peptide receptor 3 (RXFP3) is crucial for elucidating the physiological roles of this system and for advancing drug discovery efforts. This guide provides a comparative assessment of RLX-33, a novel small-molecule RXFP3 antagonist, against the well-characterized peptide antagonist, R3(B1-22)R.[1][2]
Performance Comparison of RXFP3 Antagonists
The following tables summarize the in vitro and in vivo performance of this compound in comparison to the peptide antagonist R3(B1-22)R.
In Vitro Activity at RXFP3
| Antagonist | Assay Type | Target | IC50 | Reference |
| This compound | cAMP Accumulation | Human RXFP3 | 2.36 µM | [2] |
| [³⁵S]GTPγS Binding | Human RXFP3 | 4.78 µM (for hit compound 1) | [2] | |
| ERK1/2 Phosphorylation | Human RXFP3 | 7.82 µM (ERK1), 13.86 µM (ERK2) | [3] | |
| R3(B1-22)R | cAMP Accumulation | Human RXFP3 | 504 nM | [2] |
Selectivity Profile of this compound
This compound demonstrates high selectivity for RXFP3 over other relaxin family peptide receptors, RXFP1 and RXFP4.[2]
| Receptor | Activity | Observation | Reference |
| RXFP1 | Agonist/Antagonist | No detectable activity up to 30 µM | [2] |
| RXFP4 | Antagonist | Weak antagonist activity (<30% inhibition at 100 µM) | [2] |
In Vivo Efficacy
| Antagonist | Animal Model | Assay | Dose and Administration | Effect | Reference |
| This compound | Male Wistar Rats | RXFP3 agonist-induced food intake | 10 mg/kg, intraperitoneal (i.p.) | Blocked the increase in food intake induced by the RXFP3-selective agonist R3/I5. | [4] |
| R3(B1-22)R | Rats | Relaxin-3/RXFP3 induced increases in feeding | Intracerebroventricular (i.c.v.) injection | Antagonized the orexigenic effects of relaxin-3. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
cAMP Accumulation Assay (HTRF)
This assay quantifies the inhibition of forskolin-stimulated cAMP production by an RXFP3 agonist in the presence of an antagonist.
-
Cell Culture: CHO-K1 cells stably expressing human RXFP3 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound or R3(B1-22)R) for a specified time.
-
Agonist Stimulation: An RXFP3 agonist (e.g., relaxin-3) is added at a concentration that elicits a submaximal response (e.g., EC80) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Lysis and Detection: After incubation, cells are lysed, and the level of cAMP is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.[6]
-
Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. IC50 values are calculated from the concentration-response curves.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to RXFP3.
-
Membrane Preparation: Membranes are prepared from cells overexpressing RXFP3.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: Membranes, the RXFP3 agonist, and varying concentrations of the antagonist are incubated together.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through filter plates, which trap the membranes. Unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.[7][8]
-
Data Analysis: IC50 values are determined from the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an antagonist to block relaxin-3-induced activation of the MAPK/ERK signaling pathway.
-
Cell Treatment: Cells expressing RXFP3 are serum-starved and then pre-treated with the antagonist before stimulation with relaxin-3 for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.[9][10]
-
Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands. IC50 values are calculated based on the inhibition of relaxin-3-induced ERK phosphorylation.
In Vivo Relaxin-3-Induced Food Intake in Rats
This experiment evaluates the in vivo efficacy of an RXFP3 antagonist in a behavioral model.
-
Animal Subjects: Male Wistar rats are used for the study.
-
Cannulation (for i.c.v. administration): For central administration of compounds like R3(B1-22)R, animals are surgically implanted with a guide cannula targeting a cerebral ventricle.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the experimental conditions.
-
Drug Administration:
-
This compound (i.p.): this compound is administered via intraperitoneal injection at a specific dose (e.g., 10 mg/kg).[4]
-
R3(B1-22)R (i.c.v.): R3(B1-22)R is administered via intracerebroventricular injection.
-
-
Agonist Challenge: After a pre-treatment period, a selective RXFP3 agonist (e.g., R3/I5) is administered (typically i.c.v.) to stimulate food intake.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) after agonist administration.[11][12]
-
Data Analysis: Food intake in the antagonist-treated group is compared to the vehicle-treated control group to determine the extent of blockade of the agonist-induced orexigenic effect.
Visualizing the Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of relaxin-3 and a typical experimental workflow for assessing antagonist specificity.
Caption: Relaxin-3 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relaxin-3 Receptor, RXFP3, Is a Modulator of Aging-Related Disease [mdpi.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Food and water intake suppression by intracerebroventricular administration of substance P in food- and water-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracerebroventricular administration of vasoactive intestinal peptide inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RLX-33 and Peptide-Based RXFP3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising therapeutic target for a range of neurological and metabolic disorders, including anxiety, depression, and feeding behaviors. The development of antagonists for this receptor is a key area of research. This guide provides a detailed comparison of the first-in-class non-peptide small molecule antagonist, RLX-33, and traditional peptide-based antagonists, supported by experimental data.
Introduction to RXFP3 Antagonists
RXFP3 is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its endogenous ligand is relaxin-3. The development of RXFP3 antagonists has been a focal point for researchers aiming to modulate the relaxin-3/RXFP3 system. Historically, these antagonists have been peptide-based, derived from the structure of relaxin-3 itself. However, the recent discovery of this compound, a small molecule antagonist, has opened new avenues for therapeutic intervention.[1][2]
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator between this compound and peptide-based antagonists lies in their mechanism of action. Peptide antagonists, such as R3(B1-22)R , are competitive antagonists that bind to the orthosteric site of the RXFP3 receptor, the same site as the endogenous ligand relaxin-3.[3]
In contrast, this compound is a negative allosteric modulator (NAM) .[4] This means it binds to a different site on the receptor (an allosteric site) and, in doing so, changes the receptor's conformation in a way that reduces the affinity and/or efficacy of the endogenous agonist.[3][4] This is evidenced by the fact that this compound does not displace the binding of the radiolabeled agonist [¹²⁵I]R3/I5, but rather enhances it at certain concentrations, a characteristic feature of some NAMs.[4]
Quantitative Comparison of In Vitro Performance
The following tables summarize the quantitative data from various in vitro assays comparing this compound with the well-characterized peptide antagonist, R3(B1-22)R.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | Kᵢ (nM) |
| This compound | Competition Binding | CHO-hRXFP3 | [¹²⁵I]R3/I5 | Does not displace |
| R3(B1-22)R | Competition Binding | CHO-hRXFP3 | [¹²⁵I]R3/I5 | 11.1 |
Data sourced from[3]
Table 2: Functional Antagonism - cAMP Accumulation Assay
| Compound | Cell Line | Agonist | IC₅₀ (nM) |
| This compound | CHO-hRXFP3 | Relaxin-3 | 2360 |
| R3(B1-22)R | CHO-hRXFP3 | Relaxin-3 | 504 |
Data sourced from[3]
Table 3: Functional Antagonism - GTPγS Binding Assay
| Compound | Cell Line | Agonist | IC₅₀ (µM) |
| This compound | CHO-hRXFP3 | Relaxin-3 | 4.52 |
| R3(B1-22)R | CHO-hRXFP3 | Relaxin-3 | Not reported in direct comparison |
Data sourced from[4]
Table 4: Functional Antagonism - ERK1/2 Phosphorylation Assay
| Compound | Cell Line | Agonist | IC₅₀ (nM) |
| This compound | CHO-hRXFP3 | Relaxin-3 | 13860 |
| R3(B1-22)R | CHO-hRXFP3 | Relaxin-3 | 561 |
Data sourced from[3]
In Vivo Efficacy: A Head-to-Head Comparison
Both this compound and peptide-based antagonists have demonstrated efficacy in animal models. A key in vivo application for RXFP3 antagonists is the modulation of food intake.
This compound administered intraperitoneally (i.p.) has been shown to block the increase in food intake induced by the RXFP3-selective agonist R3/I5 in rats.[1][2] Similarly, central administration of the peptide antagonist R3(B1-22)R has been shown to prevent increases in feeding induced by the same agonist.[1] The ability of this compound to be administered peripherally and cross the blood-brain barrier represents a significant advantage over peptide antagonists, which typically require direct central administration.[4][5]
Physicochemical Properties and Druggability
| Feature | This compound (Small Molecule) | Peptide-Based Antagonists (e.g., R3(B1-22)R) |
| Molecular Weight | Low | High |
| Stability | Generally higher | Prone to proteolytic degradation |
| Cell Permeability | Generally higher | Low |
| Blood-Brain Barrier Penetration | Yes | Generally no (requires central administration) |
| Route of Administration | Oral, Intraperitoneal | Intracerebroventricular, Intranasal (modified) |
| Manufacturing Cost | Generally lower | High |
Signaling Pathways and Experimental Workflows
RXFP3 Signaling Pathway
Activation of RXFP3 by its endogenous agonist, relaxin-3, primarily couples to the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, RXFP3 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Caption: RXFP3 Signaling Cascade.
Experimental Workflow: In Vitro Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel RXFP3 antagonist in vitro.
Caption: In Vitro RXFP3 Antagonist Characterization Workflow.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the RXFP3 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human RXFP3 (CHO-hRXFP3) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of a radiolabeled RXFP3 ligand (e.g., [¹²⁵I]R3/I5) and varying concentrations of the unlabeled test compound (e.g., R3(B1-22)R or this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
Objective: To measure the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: CHO-hRXFP3 cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or R3(B1-22)R).
-
Agonist Stimulation: An RXFP3 agonist (e.g., relaxin-3) is added to the wells to stimulate the receptor, along with a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin is also added to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6][7]
-
Data Analysis: The IC₅₀ value for the antagonist is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration.[3]
ERK1/2 Phosphorylation Assay
Objective: To assess the ability of an antagonist to block agonist-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: CHO-hRXFP3 cells are cultured in 96-well plates and are often serum-starved to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Cells are treated with various concentrations of the antagonist.
-
Agonist Stimulation: An RXFP3 agonist is added to stimulate the cells for a short period (e.g., 5-15 minutes).
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured. This is typically done using an ELISA-based method or Western blotting with specific antibodies against pERK1/2 and total ERK1/2.[8][9]
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated. The IC₅₀ value of the antagonist is determined by plotting the percentage of inhibition of the agonist-induced phosphorylation against the antagonist concentration.[3]
Conclusion
This compound and peptide-based antagonists represent two distinct classes of molecules for modulating the RXFP3 system. While peptide antagonists like R3(B1-22)R exhibit high potency and specificity as competitive antagonists, their therapeutic potential is often limited by poor pharmacokinetic properties. This compound, as a non-peptide, brain-penetrant negative allosteric modulator, offers significant advantages in terms of druggability, including the potential for oral administration. The choice between these antagonist types will depend on the specific research or therapeutic application. The continued development of both small molecule and advanced peptide-based antagonists will be crucial for fully elucidating the therapeutic potential of targeting the relaxin-3/RXFP3 system.
References
- 1. Frontiers | Development of Relaxin-3 Agonists and Antagonists Based on Grafted Disulfide-Stabilized Scaffolds [frontiersin.org]
- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding conformation and determinants of a single-chain peptide antagonist at the relaxin-3 receptor RXFP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time examination of cAMP activity at relaxin family peptide receptors using a BRET-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RLX-33 as a Negative Allosteric Modulator of the RXFP3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RLX-33, a first-in-class negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, with other relevant compounds. Experimental data are presented to validate its NAM properties and to offer a comparative perspective for researchers in the field of G protein-coupled receptor (GPCR) pharmacology and drug development.
Introduction to this compound
This compound is a potent, selective, and blood-brain barrier penetrant small molecule that acts as a negative allosteric modulator of the RXFP3 receptor.[1] The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite control, and motivation, making it a promising target for therapeutic intervention in metabolic and neuropsychiatric disorders.[2][3][4] this compound represents a significant advancement as the first nonpeptide antagonist for this system, offering a valuable tool for probing the function of the RXFP3 receptor.[2][5]
Comparative Analysis of this compound and Other Allosteric Modulators
To provide a comprehensive evaluation of this compound, this guide compares its in vitro and in vivo properties with those of other relevant allosteric modulators. Due to the novelty of this compound as the first-in-class NAM for RXFP3, direct competitors are scarce. Therefore, for a broader perspective, we have included data on a positive allosteric modulator (PAM) of RXFP3, 135PAM1, and several well-characterized NAMs of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a class A GPCR that shares some signaling characteristics with RXFP3.
In Vitro Characterization
The negative allosteric modulatory properties of this compound have been primarily validated through functional assays such as cAMP accumulation and [³⁵S]GTPγS binding assays.
Table 1: Comparison of In Vitro Potency and Activity
| Compound | Target Receptor | Modulator Type | Assay | IC₅₀/EC₅₀ (µM) | Key Findings |
| This compound | RXFP3 | NAM | cAMP Accumulation | 2.36 [1][6] | Inhibits agonist-induced suppression of cAMP. [2] |
| [³⁵S]GTPγS Binding | 4.52 [2] | Decreases agonist-stimulated G-protein activation. [2] | |||
| ERK1/2 Phosphorylation | 7.82 (ERK1), 13.86 (ERK2) [1][7] | Blocks relaxin-3-induced ERK1/2 phosphorylation. [1][7] | |||
| 135PAM1 | RXFP3 | PAM | cAMP Accumulation | >10 (agonist) | Potentiates agonist activity but shows no intrinsic agonism. |
| MPEP | mGluR5 | NAM | Ca²⁺ Mobilization | 0.038 | A well-characterized mGluR5 NAM. |
| Mavoglurant (B1676221) (AFQ056) | mGluR5 | NAM | Functional Assay (human mGluR5) | 0.030[8] | Potent and selective mGluR5 antagonist.[8] |
| ADX10059 | mGluR5 | NAM | Phase IIa Clinical Trial | N/A (clinical data) | Showed efficacy in treating acute migraine attacks.[2] |
In Vivo Characterization
In vivo studies have been crucial in demonstrating the physiological effects of this compound, particularly its ability to modulate feeding behavior.
Table 2: Comparison of In Vivo Efficacy
| Compound | Animal Model | Study Type | Dose | Key Findings |
| This compound | Rats | Agonist-induced feeding | 10 mg/kg (i.p.) [1] | Blocks the increase in food intake induced by the RXFP3-selective agonist R3/I5. [1] |
| Rats | Alcohol self-administration | 5, 10, and 20 mg/kg (i.p.) | Reduces alcohol self-administration. [6] | |
| MPEP | Rodents | Various anxiety and addiction models | 1-30 mg/kg (i.p.) | Demonstrates anxiolytic and anti-addictive properties. |
| Mavoglurant (AFQ056) | Dogs and Humans (GERD patients) | Reflux episodes | 400 mg (oral, humans)[9] | Reduced the incidence of reflux episodes.[9] |
| ADX10059 | Humans (Migraine patients) | Acute migraine treatment | 250 mg (oral)[10] | Reduced acid reflux and improved clinical symptoms in GERD patients.[10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in GPCR signaling. For Gαi-coupled receptors like RXFP3, agonist stimulation typically leads to a decrease in cAMP levels.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing human RXFP3 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: An RXFP3 agonist (e.g., relaxin-3 or R3/I5) is added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a further period (e.g., 30 minutes). Forskolin is often used to stimulate adenylyl cyclase and elevate basal cAMP levels to facilitate the measurement of inhibition.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are normalized to the response of the agonist alone and fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a GPCR. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G proteins.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the RXFP3 receptor. Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP. The concentrations of these components are optimized for the specific receptor system.
-
Reaction Setup: In a 96-well plate, the assay buffer, GDP, cell membranes, and varying concentrations of the test compound (e.g., this compound) and a fixed concentration of the RXFP3 agonist are added.
-
Initiation of Binding: The reaction is initiated by the addition of [³⁵S]GTPγS. For antagonist/NAM characterization, a pre-incubation of the membranes with the test compound and agonist is performed before the addition of the radioligand.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding data are then analyzed to determine the IC₅₀ of the NAM.
In Vivo Agonist-Induced Feeding Study
This behavioral assay assesses the ability of a compound to modulate food intake in response to a specific stimulus, in this case, an RXFP3 agonist known to increase feeding.
Protocol:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Administration: On the day of the experiment, animals are pre-treated with the test compound (e.g., this compound at 10 mg/kg, i.p.) or vehicle.
-
Agonist Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), animals receive an intracerebroventricular (i.c.v.) injection of an RXFP3 agonist (e.g., R3/I5) or vehicle.
-
Food Intake Measurement: Immediately following the agonist injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, and 4 hours).
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of this compound and the methods used for its validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Addex therapeutics :: Addex Presents Data on ADX10059 at the AAN [addextherapeutics.com]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 8. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RLX-33: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like RLX-33 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound outlining detailed disposal procedures is not publicly available, established best practices for the disposal of research chemicals provide a robust framework for ensuring safety and environmental protection. This guide synthesizes general procedures from institutional and governmental guidelines to offer essential, immediate safety and logistical information for handling and disposing of this compound.
Core Principle: Treat as Hazardous Waste
In the absence of specific hazard information, all research compounds, including this compound, should be treated as hazardous waste. This conservative approach minimizes risk to personnel and the environment. Never dispose of this compound by evaporation in a fume hood, down the drain, or in the regular trash.
Quantitative Data on Chemical Waste Disposal
The following table summarizes general guidelines for the disposal of different types of laboratory chemical waste, which are applicable to this compound and its related materials.
| Waste Category | Description | Disposal Procedure |
| Unused/Expired this compound | Pure, unadulterated this compound in its original or a properly labeled container. | Collect in a designated, sealed, and properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name (this compound), and any known hazard characteristics. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor. |
| Solutions of this compound | This compound dissolved in solvents (e.g., DMSO, ethanol). | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams. The label must identify all components of the solution and their approximate concentrations. |
| Contaminated Labware (Solid) | Items such as pipette tips, vials, gloves, and bench paper that have come into direct contact with this compound. | Place in a designated, sealed, and clearly labeled solid hazardous waste container. The container should be lined with a durable plastic bag. |
| Contaminated Labware (Sharps) | Needles, syringes, and other sharps contaminated with this compound. | Dispose of immediately into a designated, puncture-proof sharps container that is clearly labeled as "Hazardous Waste Sharps." Do not overfill the container.[1] |
| Empty this compound Containers | Original containers that held this compound. | According to federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains.[2] For containers of highly toxic chemicals, triple rinsing is required, and the rinsate must be collected as hazardous waste.[3] Given the unknown toxicity of this compound, it is prudent to collect the first rinse as hazardous waste. |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on general laboratory hazardous waste guidelines and should be adapted to your institution's specific protocols.
Protocol 1: Disposal of Unused this compound and Solutions
-
Segregation: Identify a designated hazardous waste accumulation area within the laboratory.
-
Containerization: Use a chemically resistant, leak-proof container with a secure screw-top cap. Ensure the container is compatible with all components of the waste.
-
Labeling: Attach a hazardous waste label to the container. Fill out the label completely with the full chemical name ("this compound"), the solvent(s) and their percentages, and the date accumulation started.
-
Accumulation: Keep the waste container closed at all times except when adding waste.
-
Storage: Store the container in a designated secondary containment bin to prevent spills.
-
Disposal Request: Once the container is full or has reached the institutional time limit for accumulation (typically 90 days at a central accumulation area), submit a waste pickup request to your EHS department.[2]
Protocol 2: Disposal of Contaminated Solid Waste
-
Segregation: Use a designated container for solid hazardous waste, separate from liquid waste.
-
Containerization: Line a sturdy cardboard box or a designated plastic container with a heavy-duty plastic bag.
-
Collection: Place all non-sharp, disposable items contaminated with this compound into this container.
-
Sealing and Labeling: When the container is full, securely seal the plastic liner. Close the box and attach a hazardous waste label, identifying the contents as "Solid Waste Contaminated with this compound."
-
Disposal Request: Arrange for pickup through your institution's EHS department.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Your laboratory should have a chemical spill kit readily available. Follow your institution's specific spill cleanup procedures. For large or highly hazardous spills, contact your EHS department immediately.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management plan and contact your Environmental Health and Safety (EHS) department for detailed instructions and requirements. The absence of a warning does not imply that a substance is harmless. All research chemicals should be handled with the utmost care by trained personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
